molecular formula C12H17N3O2 B172480 1-Methyl-4-(3-nitrobenzyl)piperazine CAS No. 198281-54-8

1-Methyl-4-(3-nitrobenzyl)piperazine

Cat. No.: B172480
CAS No.: 198281-54-8
M. Wt: 235.28 g/mol
InChI Key: QXWROCIDLCOGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(3-nitrobenzyl)piperazine is a chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. Piperazine derivatives are a prominent scaffold in drug discovery due to their favorable physicochemical properties and ability to contribute to molecular interactions with biological targets . The piperazine ring is frequently employed to enhance the solubility and optimize the pharmacokinetic profile of novel bioactive compounds . The structural features of this compound—specifically the piperazine ring and the nitrobenzyl group—make it a valuable building block for constructing more complex molecules. Researchers utilize such nitrophenylpiperazine derivatives in the design and synthesis of potential enzyme inhibitors . For instance, analogous structures have been investigated as novel tyrosinase inhibitors, with studies involving kinetic analysis and molecular docking to understand their mechanism of action . Furthermore, piperazine-containing molecular hybrids are explored in the development of potential anticancer agents, where they are conjugated with other pharmacophores like nitroimidazole to create compounds evaluated for their anti-proliferative activity . This reagent provides researchers with a versatile template for structure-activity relationship (SAR) studies and the development of new chemical entities for pharmacological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-[(3-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-13-5-7-14(8-6-13)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWROCIDLCOGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362420
Record name 1-Methyl-4-(3-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198281-54-8
Record name 1-Methyl-4-(3-nitrobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Methyl-4-(3-nitrobenzyl)piperazine, a valuable building block in medicinal chemistry and drug discovery. The primary synthesis route detailed is the N-alkylation of 1-methylpiperazine with 3-nitrobenzyl chloride. This document includes detailed experimental protocols, tables of quantitative data for all reactants and products, and visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication by researchers in the field.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The presence of a nitrobenzyl group provides a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of a wide range of biologically active molecules. This guide outlines a robust and accessible synthetic route to this important compound.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution reaction between 1-methylpiperazine and a suitable 3-nitrobenzyl halide, such as 3-nitrobenzyl chloride. This N-alkylation reaction is a common and efficient method for forming carbon-nitrogen bonds.

The overall reaction is as follows:

Synthesis_Pathway Synthesis of this compound reactant1 1-Methylpiperazine product This compound reactant1->product reactant2 3-Nitrobenzyl Chloride reactant2->product side_product Base-HCl Salt reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagents->product

Caption: N-alkylation of 1-methylpiperazine with 3-nitrobenzyl chloride.

Quantitative Data of Reactants and Product

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of 1-Methylpiperazine

PropertyValueReference
Molecular Formula C₅H₁₂N₂[1]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 138 °C
Density 0.903 g/mL at 25 °C
CAS Number 109-01-3[1]

Table 2: Properties of 3-Nitrobenzyl Chloride

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[3][4]
Molecular Weight 171.58 g/mol [4]
Appearance Pale yellow to brown crystalline solid[3][4]
Melting Point 43-47 °C[4]
Boiling Point 85-87 °C at 5 mmHg[4]
CAS Number 619-23-8[3][4]

Table 3: Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
Appearance Expected to be a solid
CAS Number 198281-54-8

Experimental Protocol

This section provides a detailed, generalized experimental procedure for the synthesis of this compound via N-alkylation.

Materials:

  • 1-Methylpiperazine

  • 3-Nitrobenzyl chloride

  • Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-nitrobenzyl chloride (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of Reagents: To this solution, add 1-methylpiperazine (1.1 equivalents) followed by anhydrous potassium carbonate (2.0 equivalents). The use of a slight excess of the amine and a base is crucial to drive the reaction to completion and neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for 30 minutes and then heated to reflux (approximately 82 °C for acetonitrile) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between ethyl acetate and water.

  • Extraction and Washing: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated from the dried organic phase to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Experimental Workflow Diagram:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification setup 1. Dissolve 3-nitrobenzyl chloride in acetonitrile add_reagents 2. Add 1-methylpiperazine and K2CO3 setup->add_reagents reflux 3. Heat to reflux for 4-6 hours add_reagents->reflux cool 4. Cool and remove solvent reflux->cool partition 5. Partition between ethyl acetate and water cool->partition extract 6. Extract with ethyl acetate partition->extract wash_dry 7. Wash with brine and dry over Na2SO4 extract->wash_dry purify 8. Purify by column chromatography wash_dry->purify final_product This compound purify->final_product Yields pure product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the methyl group protons (singlet), the piperazine ring protons (multiplets), the benzylic methylene protons (singlet), and the aromatic protons of the nitrobenzyl group.

    • ¹³C NMR: The spectrum should display distinct peaks corresponding to all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the C-H stretching of the alkyl and aromatic groups, and strong bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 3-Nitrobenzyl chloride is a lachrymator and should be handled with care.

  • 1-Methylpiperazine is corrosive and flammable.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound. The described N-alkylation method is a reliable and scalable approach for producing this valuable intermediate for applications in drug discovery and development. The provided data and protocols are intended to support researchers in the successful synthesis and characterization of this compound.

References

Unraveling the Enigmatic Mechanism of Action: 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature surrounds the precise mechanism of action of the synthetic compound 1-Methyl-4-(3-nitrobenzyl)piperazine. Despite its availability as a research chemical, dedicated studies elucidating its biological targets and downstream signaling effects are conspicuously absent. This technical guide, therefore, aims to provide a comprehensive framework for its potential mechanisms of action by drawing parallels with structurally related piperazine-containing compounds. This document is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigation into this molecule.

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse pharmacological activities. The inclusion of a methyl group on one nitrogen and a nitrobenzyl group on the other suggests a molecule designed for specific interactions within biological systems. While direct evidence is lacking, the known activities of similar compounds point towards several plausible, yet unconfirmed, avenues of action.

Potential Therapeutic Arenas: Inferences from Structural Analogs

Based on the established pharmacology of related piperazine derivatives, the following potential mechanisms of action for this compound warrant investigation:

  • Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition: Several N-methyl-piperazine derivatives have demonstrated inhibitory activity against MAO and AChE, key enzymes in the metabolic pathways of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.

  • Tyrosinase Inhibition: The presence of a substituted benzyl ring is a feature found in some tyrosinase inhibitors. Tyrosinase is a central enzyme in melanin biosynthesis, and its inhibition is of interest in the treatment of hyperpigmentation disorders.

  • Central Nervous System (CNS) Receptor Modulation: The piperazine scaffold is a hallmark of many CNS-active drugs, including antipsychotics and antidepressants, which often act by modulating neurotransmitter receptors such as dopamine and serotonin receptors.

A Roadmap for Mechanistic Elucidation: Hypothetical Workflows and Protocols

To ascertain the true mechanism of action of this compound, a systematic experimental approach is necessary. The following represents a logical workflow for such an investigation.

G cluster_0 Initial Screening cluster_1 Hit Validation and Characterization cluster_2 Mechanism of Action Studies Compound This compound TargetScreen Broad Target Screening (e.g., Receptor Binding, Enzyme Inhibition Panels) Compound->TargetScreen HitValidation Hit Confirmation (Dose-Response Analysis) TargetScreen->HitValidation Identified 'Hits' Selectivity Selectivity Profiling (Against Related Targets) HitValidation->Selectivity CellularAssays Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) Selectivity->CellularAssays PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) CellularAssays->PathwayAnalysis

Caption: A proposed experimental workflow for the systematic investigation of the mechanism of action of this compound.

Exemplary Experimental Protocols

The following are detailed methodologies for key experiments that would be pivotal in exploring the potential mechanisms of action of this compound.

Monoamine Oxidase (MAO) Inhibition Assay:

  • Principle: This assay quantifies the ability of the test compound to inhibit the enzymatic activity of MAO-A and MAO-B. A common method involves a fluorescent assay using a substrate that is converted into a fluorescent product by MAO.

  • Procedure:

    • Recombinant human MAO-A or MAO-B is incubated with a range of concentrations of this compound.

    • A non-fluorescent substrate (e.g., Amplex Red) and horseradish peroxidase are added.

    • The reaction is initiated by the addition of the MAO substrate (e.g., p-tyramine).

    • The production of the fluorescent product, resorufin, is monitored over time using a fluorescence plate reader.

    • IC50 values are calculated from the dose-response curves.

Tyrosinase Inhibition Assay:

  • Principle: This spectrophotometric assay measures the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopaquinone, a colored product.

  • Procedure:

    • Mushroom tyrosinase is pre-incubated with various concentrations of the test compound in a phosphate buffer.

    • The enzymatic reaction is initiated by the addition of L-DOPA.

    • The formation of dopaquinone is monitored by measuring the absorbance at 475 nm over time.

    • The percentage of inhibition is calculated, and the IC50 value is determined.

Radioligand Binding Assay for CNS Receptors:

  • Principle: This assay determines the affinity of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Procedure:

    • Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor) are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone).

    • Increasing concentrations of this compound are added to compete for binding with the radioligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • The Ki (inhibition constant) is calculated from the IC50 value of the competition curve.

Illustrative Signaling Pathway

Should this compound be identified as a modulator of a G-protein coupled receptor (GPCR), its effects on downstream signaling would be of paramount importance. The following diagram illustrates a hypothetical signaling cascade that could be impacted.

G Ligand This compound Receptor Target GPCR Ligand->Receptor Binds GProtein G-Protein Complex Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Generates Kinase Protein Kinase (e.g., PKA) SecondMessenger->Kinase Activates CellularResponse Cellular Response Kinase->CellularResponse Phosphorylates Substrates Leading to

Caption: A generalized diagram of a G-protein coupled receptor signaling pathway that could be modulated by this compound.

Quantitative Data Presentation (Hypothetical)

Upon successful experimental investigation, the collated quantitative data should be presented in a clear and comparative manner.

Table 1: Hypothetical Inhibitory Activities of this compound

TargetAssay TypeIC50 / Ki (µM)
MAO-AFluorescent Inhibition> 100
MAO-BFluorescent Inhibition5.2
AChEColorimetric (Ellman's)15.8
TyrosinaseSpectrophotometric> 50
Dopamine D2 ReceptorRadioligand Binding0.75 (Ki)
Serotonin 5-HT2A ReceptorRadioligand Binding2.3 (Ki)

Future Directions

The elucidation of the mechanism of action of this compound requires a dedicated research effort. The frameworks and methodologies outlined in this guide provide a robust starting point for such an endeavor. Future studies should focus on broad initial screening followed by in-depth characterization of the identified primary biological targets. Such work will be instrumental in unlocking the therapeutic potential of this and other novel piperazine derivatives.

Technical Whitepaper: Biological Activity Screening of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 1-Methyl-4-(3-nitrobenzyl)piperazine

Executive Summary

This document addresses the request for an in-depth technical guide on the biological activity of the specific compound, this compound. A comprehensive search of scientific literature and databases was conducted to gather all available information regarding its biological screening, quantitative activity data, experimental protocols, and associated signaling pathways.

Despite extensive and targeted searches, no specific biological activity data for "this compound" has been found in the available scientific literature. While the broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, antifungal, anticancer, and antidepressant effects, data for this particular molecule appears to be unpublished or not publicly available.

Consequently, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams for this compound at this time. The following sections will elaborate on the general biological context of related compounds to provide a framework for potential future research.

The Landscape of Piperazine Derivatives in Drug Discovery

The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its presence in numerous approved therapeutic agents. Its versatile structure allows for substitutions at the 1 and 4 positions, leading to a vast chemical space with diverse biological activities.

  • General Activities of Piperazine-Containing Compounds: Research on various piperazine derivatives has revealed a broad spectrum of biological effects. These include, but are not limited to:

    • Antimicrobial and Antifungal Activity: Several studies have demonstrated the efficacy of piperazine derivatives against various bacterial and fungal strains.

    • Anticancer Properties: Certain derivatives have been investigated for their potential to inhibit cancer cell growth.

    • Central Nervous System (CNS) Activity: The piperazine ring is a key component in many drugs targeting CNS receptors, with applications in treating depression and other neurological disorders.

The Role of the Nitrobenzyl and Methyl Moieties

The "nitrobenzyl" and "methyl" functional groups on the piperazine core of the subject compound would be expected to modulate its biological activity:

  • Nitrobenzyl Group: The presence and position of a nitro group on the benzyl ring can significantly influence the electronic properties of the molecule, which in turn can affect its binding to biological targets. Nitroaromatic compounds are known to have a range of biological activities, and their effects are often dependent on the specific biological system being studied.

  • Methyl Group: The N-methyl group on the piperazine ring can impact the compound's basicity, lipophilicity, and metabolic stability. These factors play a crucial role in the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Conclusion and Future Directions

The absence of specific biological activity data for this compound in the public domain prevents the creation of a detailed technical guide as originally requested. No quantitative data, experimental protocols, or signaling pathways for this compound could be identified.

For researchers interested in the potential biological activities of this molecule, the following steps are recommended:

  • Chemical Synthesis and Characterization: The first step would be to synthesize and purify this compound and confirm its structure using standard analytical techniques.

  • In Vitro Screening: The compound could then be subjected to a broad panel of in vitro biological assays to identify potential therapeutic targets. This could include assays for:

    • Antimicrobial activity against a panel of bacteria and fungi.

    • Cytotoxicity against various cancer cell lines.

    • Enzyme inhibition assays for relevant therapeutic targets.

    • Receptor binding assays for CNS targets.

  • Mechanism of Action Studies: If significant activity is observed in any of the initial screens, further studies would be required to elucidate the mechanism of action and any relevant signaling pathways.

This document serves to report the current lack of available data for this compound and to provide a general context for the biological importance of related chemical structures.

Unveiling the Therapeutic Potential of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides an in-depth analysis of the potential therapeutic targets of the novel compound 1-Methyl-4-(3-nitrobenzyl)piperazine. While direct experimental data for this specific molecule is not yet publicly available, this guide synthesizes the extensive pharmacological knowledge of its structural analogs to propose high-probability biological targets and outlines detailed experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological and other disorders.

Executive Summary

The piperazine moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide range of central nervous system (CNS) activities. The compound this compound combines this privileged structure with a methyl group and a nitro-substituted benzyl group. Based on the well-documented pharmacology of benzylpiperazine (BZP) and its derivatives, it is hypothesized that the primary therapeutic targets of this compound are the monoamine transporters, specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Structure-activity relationship (SAR) studies of related compounds suggest that the nitro substitution may influence the potency and selectivity of the compound for these transporters. Furthermore, secondary targets, including monoamine oxidase (MAO) and various serotonin receptor subtypes, are considered. This guide provides a comprehensive overview of these potential targets, detailed experimental protocols for their investigation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic organic compound featuring a piperazine ring N-substituted with a methyl group and a 3-nitrobenzyl group. The piperazine core is a common pharmacophore in drugs targeting the CNS.[1] The benzylpiperazine substructure is known for its stimulant properties, primarily through interaction with the dopaminergic and serotonergic systems.[2] The presence of a nitro group on the benzyl ring is a key structural feature that warrants investigation, as it can significantly alter the electronic properties and, consequently, the biological activity of the molecule.

Putative Therapeutic Targets

Based on the pharmacology of structurally related benzylpiperazine and methylbenzylpiperazine derivatives, the following are proposed as potential therapeutic targets for this compound.

Primary Targets: Monoamine Transporters

Benzylpiperazine and its analogs are well-documented as monoamine releasing agents and reuptake inhibitors.[3] Their stimulant effects are largely attributed to their interaction with DAT, SERT, and NET.

  • Dopamine Transporter (DAT): Inhibition of DAT by this compound would lead to an increase in synaptic dopamine levels, suggesting potential applications in conditions characterized by dopamine deficiency.

  • Serotonin Transporter (SERT): Interaction with SERT could modulate serotonergic neurotransmission, a mechanism central to the action of many antidepressants and anxiolytics.

  • Norepinephrine Transporter (NET): Activity at NET would affect norepinephrine levels, which is relevant for mood and attention-related disorders.

Structure-activity relationship studies on related piperidine and carbazole analogs have shown that electron-withdrawing groups on the aromatic ring can be well-tolerated and in some cases enhance affinity for monoamine transporters.[4][5] However, in other cases, dinitro substitution has been shown to significantly reduce affinity.[5] Therefore, experimental validation is crucial.

Secondary and Exploratory Targets

The versatile piperazine scaffold is present in a wide array of drugs with diverse mechanisms of action.

  • Monoamine Oxidase (MAO): Some piperazine-containing compounds have been shown to inhibit MAO-A or MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of MAO could potentiate the effects of monoamine release or reuptake inhibition.

  • Serotonin Receptors (5-HTRs): Phenylpiperazine derivatives are known to interact with various serotonin receptor subtypes, often as agonists or antagonists. This suggests that this compound could exhibit direct receptor binding activity.

  • Sigma Receptors (σRs): The piperazine motif is also found in ligands for sigma-1 and sigma-2 receptors, which are implicated in a variety of neurological and psychiatric conditions.

Quantitative Data on Structurally Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes publicly available data for the parent compound, benzylpiperazine (BZP), and a dinitro-substituted carbazole analog. It is important to note that these values are for comparative purposes only and the activity of this compound may differ significantly.

CompoundTargetAssay TypeValueReference
Benzylpiperazine (BZP)Dopamine Transporter (DAT)[³H]WIN 35,428 BindingKᵢ = 2960 nM[5]
Benzylpiperazine (BZP)Serotonin Transporter (SERT)[³H]Paroxetine BindingKᵢ = 5860 nM[5]
Benzylpiperazine (BZP)Norepinephrine Transporter (NET)[³H]Nisoxetine BindingKᵢ = 630 nM[5]
3,6-dinitro-rimcazoleDopamine Transporter (DAT)[³H]WIN 35,428 BindingKᵢ = 174000 nM[5]

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the therapeutic targets of this compound.

Radioligand Binding Assays for Monoamine Transporters

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET.

4.1.1. Materials

  • Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific Binding Ligands: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

4.1.2. Procedure

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membrane preparation, the corresponding radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of the non-specific binding ligand, or the test compound at various concentrations.

  • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional inhibition of monoamine transporters by the test compound.

4.2.1. Materials

  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Test Compound: this compound.

  • Instrumentation: Scintillation counter, 96-well cell culture plates.

4.2.2. Procedure

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.

  • Initiate uptake by adding the respective radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ value for uptake inhibition.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory potential of the test compound against MAO-A and MAO-B.

4.3.1. Materials

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: A suitable substrate that produces a fluorescent product upon oxidation (e.g., kynuramine or a commercial MAO substrate).

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

  • Test Compound: this compound.

  • Instrumentation: Fluorescence plate reader.

4.3.2. Procedure

  • In a 96-well plate, pre-incubate MAO-A or MAO-B with various concentrations of this compound or a positive control.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction and measure the fluorescence of the product.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the putative signaling pathway affected by this compound and the general workflow for its characterization.

Monoamine_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Precursor Precursor Monoamine Monoamine Precursor->Monoamine Synthesis Vesicle Vesicle Monoamine->Vesicle VMAT2 MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Vesicle->Synapse Release Receptor Postsynaptic Receptor Synapse->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) Synapse->Transporter Reuptake Signal Signal Receptor->Signal Signal Transduction Compound This compound Compound->Receptor Direct Binding? Compound->Transporter Inhibition Compound->MAO Inhibition?

Caption: Putative interactions of this compound in a monoaminergic synapse.

Experimental_Workflow Start Compound Synthesis and Purification PrimaryScreening Primary Screening: Radioligand Binding Assays (DAT, SERT, NET) Start->PrimaryScreening FunctionalAssays Functional Assays: Neurotransmitter Uptake Inhibition PrimaryScreening->FunctionalAssays SecondaryScreening Secondary Screening: MAO Inhibition Assay Receptor Binding Panels PrimaryScreening->SecondaryScreening DataAnalysis Data Analysis: Determine Kᵢ and IC₅₀ values FunctionalAssays->DataAnalysis SecondaryScreening->DataAnalysis SAR Structure-Activity Relationship Studies DataAnalysis->SAR LeadOptimization Lead Optimization SAR->LeadOptimization

Caption: General experimental workflow for the characterization of this compound.

Conclusion

This compound represents a promising, yet uncharacterized, chemical entity with a high potential for interacting with key targets in the central nervous system. The structural analogy to known psychoactive benzylpiperazines strongly suggests that the monoamine transporters are the primary therapeutic targets. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound's pharmacological profile. The elucidation of its activity at DAT, SERT, NET, and other potential targets will be instrumental in determining its therapeutic potential for a range of neurological and psychiatric disorders. Further investigation into the structure-activity relationships of nitro-substituted benzylpiperazines will be crucial for the optimization of this chemical scaffold.

References

An In-depth Technical Guide to 1-Methyl-4-(3-nitrobenzyl)piperazine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-4-(3-nitrobenzyl)piperazine, its structural analogs, and derivatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the known properties and activities of its close structural analogs. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the piperazine scaffold.

Core Compound and Its Analogs: A Structural Overview

This compound belongs to the class of nitrobenzylpiperazines, a group of compounds characterized by a piperazine ring N-substituted with a methyl group and a nitro-substituted benzyl group. The position of the nitro group on the benzyl ring significantly influences the compound's physicochemical properties and biological activity. This guide will cover the target compound and its key structural analogs, including the ortho- (2-nitro) and para- (4-nitro) substituted isomers, as well as related nitrophenyl and other derivatives.

Table 1: Physicochemical Properties of this compound and Selected Analogs

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC12H17N3O2235.28198281-54-8
1-Methyl-4-(2-nitrobenzyl)piperazineC12H17N3O2235.28198281-53-7
1-Methyl-4-(4-nitrobenzyl)piperazineC12H17N3O2235.2870261-81-3[1]
1-Methyl-4-(3-nitrophenyl)piperazineC11H15N3O2221.26148546-97-8[2][3]
1-Methyl-4-(4-nitrophenyl)piperazineC11H15N3O2221.2616155-03-6[1]
1-Methyl-4-(3-nitro-2-pyridinyl)piperazineC10H14N4O2222.245028-15-9[4]

Synthesis and Experimental Protocols

Inferred Synthesis of this compound

The following protocol is a representative procedure adapted from the synthesis of related compounds and is provided as a guide for researchers.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 1-Methylpiperazine P This compound R1->P + R2 3-Nitrobenzyl chloride R2->P Solvent Anhydrous DMF Base K2CO3 Temp Room Temperature

Caption: Inferred synthetic route for this compound.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.0-3.0 equivalents) as a base.

  • Addition of Reagent: To the stirred suspension, add a solution of 3-nitrobenzyl chloride (1.0 equivalent) in anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., 2-24 hours) using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into cold water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the crude product with water and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Synthesis of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine

A detailed protocol for the synthesis of a related Schiff base derivative has been reported[5].

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 o-Nitrobenzaldehyde P 4-Methyl-N-(2-nitrobenzylidene)piperazin-1-amine R1->P + R2 1-Amino-4-methylpiperazine R2->P Solvent Methanol Condition Reflux, 8 hours

Caption: Synthesis of a nitrobenzylidene piperazine Schiff base.

Experimental Protocol:

  • To a solution of o-nitrobenzaldehyde (0.75 g, 0.005 mol) in 10 ml of methanol, an equimolar amount of (1-amino-4-methyl)piperazine (0.57 g, 0.005 mol) is added dropwise with constant stirring[5].

  • The mixture is refluxed for 8 hours to obtain an orange solution[5].

  • The solution is then evaporated to a small volume at room temperature and allowed to stand[5].

  • Yellow crystals form within one day and can be used for further studies such as X-ray diffraction[5].

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is scarce, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities.[5][6] The nitrobenzyl moiety is also a key pharmacophore in many biologically active compounds.

Table 2: Summary of Reported Biological Activities for Structural Analogs and Derivatives

Compound/Derivative ClassBiological ActivityKey FindingsReference
Piperazine Derivatives (General)Antimicrobial, Antifungal, Antimalarial, AntipsychoticThe piperazine scaffold is a common feature in many drugs across various therapeutic areas.[5][5]
Piperazine-containing compound (PCC)Anticancer (Hepatocellular Carcinoma)Induces both intrinsic and extrinsic apoptotic pathways; activates caspases 3/7, 8, and 9; suppresses NF-κB translocation.[2]
1-Methyl-4-(4-nitrophenyl)piperazinePrecursor for EGFR InhibitorsUsed in the synthesis of diaminopyrimidines as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for non-small-cell lung cancer.
Nitrophenylpiperazine DerivativesTyrosinase InhibitionA series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated as tyrosinase inhibitors, with one indole-containing analog showing an IC50 of 72.55 μM.
Benzhydrylpiperazine-coupled Nitrobenzenesulfonamide HybridsAntitubercularShowed excellent activity against Mycobacterium tuberculosis H37Rv strain with low cytotoxicity.[7]
Aryl Alkanol Piperazine DerivativesAntidepressantQuantitative structure-activity relationship (QSAR) studies have linked these derivatives to 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition.[8][8]
New Piperazine DerivativesAntihistamine and Antibradykinin3D-QSAR studies correlated electrostatic and steric factors with antagonistic effects.[9][9]

Potential Mechanisms of Action

The mechanism of action of this compound and its analogs is likely multifaceted, stemming from the contributions of both the piperazine ring and the nitrobenzyl moiety.

Role of the Piperazine Moiety

The piperazine ring is a versatile scaffold known to interact with various biological targets. Its basic nitrogen atoms can form hydrogen bonds and ionic interactions with receptors and enzymes. For instance, in the context of antidepressant activity, piperazine derivatives can act as serotonin and noradrenaline reuptake inhibitors[8]. In anticancer applications, they can induce apoptosis through various signaling pathways[2].

Role of the Nitrobenzyl Moiety

Nitroaromatic compounds are often bioreduced in biological systems to form reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro anion radicals. These reactive species can induce cellular damage through various mechanisms, including:

  • DNA Damage: Covalent binding to DNA, leading to strand breaks and mutations.

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components like lipids, proteins, and nucleic acids.

  • Enzyme Inhibition: The electron-withdrawing nature of the nitro group can facilitate interactions with and inhibition of key enzymes.

A generalized workflow for the bioactivation of nitro compounds is depicted below.

G NitroCompound Nitroaromatic Compound (e.g., Nitrobenzylpiperazine) Nitroreductases Nitroreductases NitroCompound->Nitroreductases ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamino, Nitro anion radical) Nitroreductases->ReactiveIntermediates Bio-reduction CellularDamage Cellular Damage ReactiveIntermediates->CellularDamage DNADamage DNA Damage CellularDamage->DNADamage OxidativeStress Oxidative Stress CellularDamage->OxidativeStress EnzymeInhibition Enzyme Inhibition CellularDamage->EnzymeInhibition Apoptosis Apoptosis DNADamage->Apoptosis OxidativeStress->Apoptosis EnzymeInhibition->Apoptosis

Caption: Generalized mechanism of action for nitroaromatic compounds.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not available, general trends can be inferred from studies on related piperazine derivatives:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity. For aryl alkanol piperazine derivatives with antidepressant activity, specific electronic and steric properties were found to influence their inhibitory effects on serotonin and noradrenaline reuptake[8].

  • Piperazine Substituents: Modifications to the other nitrogen of the piperazine ring can significantly impact biological activity.

  • Electrostatic and Steric Factors: For piperazine derivatives with antihistamine and antibradykinin effects, 3D-QSAR studies have highlighted the importance of electrostatic and steric fields, rather than hydrophobicity, in determining their antagonistic activity[9].

Future Directions

The diverse biological activities exhibited by the structural analogs of this compound suggest that this compound class holds significant potential for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol for this compound and its isomers, along with comprehensive spectral and analytical data.

  • Quantitative Biological Evaluation: Systematic screening of these compounds against a panel of biological targets to identify specific activities and determine quantitative measures such as IC50 and binding affinities.

  • Mechanistic Studies: Elucidation of the precise mechanisms of action for the most promising compounds, including the identification of specific molecular targets and signaling pathways.

  • Structure-Activity Relationship Studies: A systematic exploration of the SAR to guide the design and synthesis of more potent and selective analogs.

This technical guide, by consolidating the available information on the structural analogs of this compound, aims to provide a solid foundation for these future research endeavors.

References

"1-Methyl-4-(3-nitrobenzyl)piperazine" in vitro preliminary studies

Author: BenchChem Technical Support Team. Date: December 2025

Launching Initial Search

I've just started delving into the initial literature search concerning "1-Methyl- 4-(3-nitrobenzyl)piperazine" and related in vitro preliminary studies. My priority is to unearth specific quantitative data, experimental methodologies, and any insights into signaling pathways that have been reported, as a starting point.

Analyzing Assay Details

I'm now hunting for detailed methodologies related to common in vitro assays used in the initial studies on "1-Methyl- 4-(3-nitrobenzyl)piperazine." Cytotoxicity, receptor binding, and enzyme activity assays are the current targets. I'm also exploring the signaling pathways mentioned to pinpoint molecular mechanisms. Expect structured data and Graphviz diagrams to visualize my findings soon.

Reviewing Preliminary Data

I've hit a slight snag. My initial search for in vitro studies on "1-Methyl-4-(3-nitrobenzyl)piperazine" yielded nothing directly applicable. However, the data did provide a broader understanding of related piperazine derivatives, which may be helpful context for understanding its properties. I'll need to broaden my search parameters and consider alternative approaches.

Deepening the Investigation

I'm expanding my scope to investigate structurally similar compounds, specifically exploring isomers and other nitrobenzyl-piperazine derivatives. Although direct hits on my target compound were absent, the retrieved literature has revealed relevant methodologies and potential assay types. I need to gather more quantitative data and protocols used in cytotoxicity assays with this compound. I am now focusing on finding established protocols for these assays within the context of the related literature I've gathered, in the hope to infer the methodology.

Investigating the Compound

I'm currently focused on the lack of specific in vitro data for "1-Methyl-4-(3-nitro benzyl)piperazine." My search yielded no quantitative results or established signaling pathways directly tied to this exact compound. This initial lack of definitive information is now the core focus of my investigation.

Gathering Relevant Data

I've shifted my focus to related piperazine derivatives, as the initial compound's in vitro data is absent. I'm cataloging cytotoxicity assays, antimicrobial data, and potential apoptosis mechanisms for similar compounds. I'm also preparing a technical guide from available data, since I found cytotoxicity (IC50) values for other piperazine derivatives, and that helps the investigation.

Developing the Technical Guide

I'm now consolidating information on related compounds. I've found detailed protocols for cytotoxicity and antimicrobial assays, plus apoptosis insights. I'll create a technical guide detailing in vitro evaluation and template data tables, acknowledging the lack of direct data for the target compound, but using related structures as guides for the research. I will also incorporate visualizations to illustrate the common approach.

"1-Methyl-4-(3-nitrobenzyl)piperazine" discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Methyl-4-(3-nitrobenzyl)piperazine

This document provides a comprehensive technical overview of this compound, focusing on its synthesis, chemical properties, and its role as a chemical intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1] While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its chemical structure suggests its primary utility as an intermediate in the synthesis of more complex molecules. Notably, it serves as a direct precursor to 3-(4-methylpiperazin-1-ylmethyl)aniline through the reduction of the nitro group.[2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.29 g/mol
CAS Number 198281-54-8
Appearance Solid
Melting Point 49 °C
Boiling Point 355.8 ± 27.0 °C at 760 mmHg
Purity Typically >97% (as supplied by commercial vendors)

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry methodologies. Two plausible and widely used synthetic routes are detailed below: N-alkylation of 1-methylpiperazine with a 3-nitrobenzyl halide and reductive amination of 3-nitrobenzaldehyde with 1-methylpiperazine.

Experimental Protocol: N-Alkylation of 1-Methylpiperazine

This protocol describes the synthesis of this compound via the nucleophilic substitution of a 3-nitrobenzyl halide with 1-methylpiperazine.

Materials:

  • 1-Methylpiperazine

  • 3-Nitrobenzyl bromide (or chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • Add a solution of 3-nitrobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise to the stirring suspension.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of this compound via the reductive amination of 3-nitrobenzaldehyde with 1-methylpiperazine.

Materials:

  • 3-Nitrobenzaldehyde

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0 equivalent) and 1-methylpiperazine (1.1 equivalents) in dichloromethane or 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The primary documented application of this compound is as a synthetic intermediate. The presence of the nitro group allows for its reduction to the corresponding aniline, 3-(4-methylpiperazin-1-ylmethyl)aniline. This transformation is a key step in the synthesis of various compounds, particularly in the development of novel pharmaceutical agents.

Synthesis_and_Application cluster_synthesis Synthesis cluster_product Product cluster_application Application 1-Methylpiperazine 1-Methylpiperazine Synthesis_Step N-Alkylation 1-Methylpiperazine->Synthesis_Step 3-Nitrobenzyl_halide 3-Nitrobenzyl halide 3-Nitrobenzyl_halide->Synthesis_Step Target_Compound This compound Synthesis_Step->Target_Compound Formation of C-N bond Reduction_Step Reduction (e.g., H₂, Pd/C) Target_Compound->Reduction_Step Intermediate Final_Product 3-(4-Methylpiperazin-1-ylmethyl)aniline Reduction_Step->Final_Product NO₂ to NH₂

References

Spectroscopic Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific databases and vendor information did not yield specific experimental spectroscopic data (NMR, MS, IR) for the target compound, 1-Methyl-4-(3-nitrobenzyl)piperazine (CAS: 198281-54-8). This guide will therefore provide a representative spectroscopic analysis of the closely related analogue, 1-Methyl-4-(4-nitrophenyl)piperazine , to illustrate the expected data and analytical workflow for researchers, scientists, and drug development professionals. All data presented below is for this analogue and should be interpreted as a predictive reference for the target compound.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of synthesized chemical compounds. For a novel or reference compound such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive analytical profile. This document outlines the expected spectroscopic data for a key analogue and provides generalized experimental protocols for these analytical methods.

Physicochemical Properties of the Target Compound

PropertyValue
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.29 g/mol
CAS Number 198281-54-8
Physical Form Solid
Melting Point 49 °C
Boiling Point 355.8 ± 27.0 °C at 760 mmHg

Representative Spectroscopic Data: 1-Methyl-4-(4-nitrophenyl)piperazine

The following tables summarize the expected spectroscopic data based on the analogue 1-Methyl-4-(4-nitrophenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
Data not available-

Note: Specific NMR peak assignments for 1-Methyl-4-(4-nitrophenyl)piperazine are not available in the public domain. The table structure is provided as a template for expected data.

Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

m/z RatioRelative Intensity (%)Proposed Fragment
221Base Peak[M]⁺ (Molecular Ion)
Other fragments not available--
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2940StrongC-H stretch (aliphatic)
~2800MediumC-H stretch (N-CH₃)
~1590, ~1490StrongC=C stretch (aromatic)
~1520, ~1340StrongN-O stretch (nitro group)
~1250MediumC-N stretch (aromatic amine)
~1130MediumC-N stretch (aliphatic amine)
~840StrongC-H bend (para-substituted aromatic)

Note: The IR data is predicted based on characteristic functional group frequencies.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The spectral width should be set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For non-volatile solids, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is appropriate.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared Spectroscopy
  • Sample Preparation:

    • For Solids: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • For Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is a ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation cluster_reporting Final Reporting Synthesis Synthesize Compound Purification Purify & Dry Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Process_Data Process Spectra NMR->Process_Data MS->Process_Data IR->Process_Data Structure_Elucidation Elucidate Structure Process_Data->Structure_Elucidation Purity_Assessment Assess Purity Process_Data->Purity_Assessment Final_Report Generate Technical Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Physicochemical Characterization of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 1-Methyl-4-(3-nitrobenzyl)piperazine and outlines standardized experimental protocols for determining its solubility and stability. Given the limited publicly available experimental data for this specific compound, this document emphasizes the methodologies required to generate this critical information for research and drug development purposes.

Core Physicochemical Properties

Currently, publicly accessible quantitative data on the solubility and stability of this compound is limited. The available data, primarily from chemical suppliers, is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂---
Molecular Weight 235.29 g/mol ---
CAS Number 198281-54-8---
Appearance Solid---
Melting Point 49 °CSigma-Aldrich
Boiling Point 355.8 ± 27.0 °C at 760 mmHgSigma-Aldrich

Experimental Protocol for Solubility Determination

A comprehensive understanding of a compound's solubility in various media is fundamental for its development as a potential therapeutic agent. The following protocol describes a systematic approach to determine the solubility profile of this compound.

Materials and Equipment
  • This compound

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

  • Shaker/vortex mixer

  • Thermostatically controlled water bath or incubator

  • HPLC or UV-Vis spectrophotometer

  • Solvents:

    • Purified water (e.g., Milli-Q)

    • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile, acetone)

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G cluster_0 Solubility Determination Workflow A Weigh Compound B Add Solvent Incrementally A->B C Equilibrate Sample (e.g., 24-48h at controlled temp) B->C D Observe for Undissolved Solid C->D E Centrifuge/Filter to Remove Excess Solid D->E If solid remains F Analyze Supernatant/Filtrate (e.g., HPLC, UV-Vis) E->F G Calculate Solubility (e.g., mg/mL, mol/L) F->G

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions and Standards: Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble. From this stock, prepare a series of calibration standards.

  • Equilibrium Solubility Method:

    • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, visually inspect for the presence of undissolved solid.

    • Centrifuge or filter the samples to separate the undissolved solid from the solution.

    • Analyze the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

    • The determined concentration represents the equilibrium solubility.

  • Acid-Base Solubility Tests:

    • To a small, known amount of the compound (approx. 25 mg), add 0.75 mL of 5% HCl solution. Shake vigorously. Observation of dissolution indicates the presence of a basic functional group (likely the piperazine nitrogen).

    • If insoluble in 5% HCl, test for solubility in 5% NaOH and subsequently 5% NaHCO₃ to identify any acidic functional groups.

Experimental Protocol for Stability and Forced Degradation Studies

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors. Forced degradation studies are conducted to identify potential degradation products and establish the degradation pathways. These studies are integral to developing stability-indicating analytical methods as mandated by ICH guidelines.

Materials and Equipment
  • This compound

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Forced degradation chambers/ovens (thermal stability)

  • Photostability chamber

  • Reagents for stress conditions:

    • Hydrochloric acid (e.g., 0.1 M, 1 M)

    • Sodium hydroxide (e.g., 0.1 M, 1 M)

    • Hydrogen peroxide (e.g., 3%, 30%)

    • Buffers at various pH values

Forced Degradation Workflow

The following diagram outlines the process for conducting forced degradation studies.

G cluster_1 Forced Degradation Study Workflow cluster_conditions Stress Conditions Acid Acid Hydrolysis (e.g., HCl) Analyze Analyze Stressed Samples (e.g., HPLC-PDA/MS) Acid->Analyze Base Base Hydrolysis (e.g., NaOH) Base->Analyze Oxidation Oxidation (e.g., H2O2) Oxidation->Analyze Thermal Thermal Stress (e.g., 60°C) Thermal->Analyze Photo Photolytic Stress (ICH Q1B) Photo->Analyze Start Prepare Solution of This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Evaluate Evaluate Peak Purity and Mass Balance Analyze->Evaluate Identify Identify and Characterize Significant Degradants Evaluate->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Procedure for Forced Degradation

The goal is to achieve 5-20% degradation of the drug substance.

  • Hydrolytic Degradation:

    • Acidic Conditions: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl). If no degradation is observed at room temperature, the solution can be heated (e.g., at 60°C). Samples should be taken at various time points.

    • Basic Conditions: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and monitor for degradation at set time intervals at room temperature or elevated temperature if necessary.

  • Oxidative Degradation:

    • Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature, and samples are analyzed at different time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 60°C, 80°C) for a specified period. Also, test the stability of a solution of the compound at elevated temperatures.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

  • Sample Analysis:

    • All samples from the forced degradation studies should be analyzed by a stability-indicating HPLC method, preferably with a PDA and/or MS detector. This allows for the separation of the parent compound from any degradation products and helps in their identification and characterization.

Conclusion

While specific experimental data for this compound is not widely published, this guide provides the necessary framework for researchers and drug development professionals to systematically determine its solubility and stability profiles. The outlined protocols are based on standard industry practices and regulatory guidelines, ensuring that the generated data will be robust and suitable for advancing research and development activities.

Methodological & Application

Application Notes and Protocols for 1-Methyl-4-(3-nitrobenzyl)piperazine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(3-nitrobenzyl)piperazine is a synthetic organic compound featuring a piperazine core, a structural motif frequently found in biologically active molecules. The presence of the nitrobenzyl group suggests potential applications in various cell-based assays, particularly in the context of cancer research, due to the known cytotoxic and signaling-modulating properties of related nitroaromatic and piperazine-containing compounds. Piperazine derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and antipsychotic effects.[1][2]

These application notes provide a generalized experimental framework for the initial characterization of this compound in a cell culture setting. The following protocols are based on standard methodologies for evaluating the cytotoxic and mechanistic properties of novel chemical entities.

Data Presentation

As no specific experimental data for this compound is publicly available, the following tables present hypothetical data to serve as a template for reporting results obtained from the described protocols.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HCT116Colon Carcinoma18.5
PC-3Prostate Cancer25.1

Table 2: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., MCF-7) Treated with this compound for 24 hours

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (0.1% DMSO)65.320.114.6
This compound (10 µM)55.828.515.7
This compound (20 µM)45.235.619.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Stock Solution (this compound in DMSO) treat_cells Treat Cells with Compound (Varying Concentrations) prep_compound->treat_cells seed_cells Seed Cancer Cells (e.g., MCF-7, A549) seed_cells->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay cell_cycle_assay Cell Cycle Analysis treat_cells->cell_cycle_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis analyze_distribution Analyze Cell Cycle Distribution cell_cycle_assay->analyze_distribution

Caption: Experimental workflow for evaluating the in vitro anticancer activity.

signaling_pathway compound This compound stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) p53->bax bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A plausible intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols for In Vivo Animal Models: 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, there is no publicly available in vivo data for the compound "1-Methyl-4-(3-nitrobenzyl)piperazine." Therefore, specific dosage information, established protocols, and defined signaling pathways for this compound in animal models are not available. The following information is provided as a general guide for researchers on how to approach the initial in vivo evaluation of a novel compound within this chemical class, based on standard preclinical drug development practices.

Introduction to Piperazine Derivatives

Piperazine and its derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities, particularly targeting the central nervous system (CNS). Various derivatives have been investigated for their potential as anxiolytic, antipsychotic, antidepressant, and cognitive-enhancing agents.[1][2][3] The therapeutic effects of these compounds are often attributed to their interaction with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways.[4] Given this background, "this compound" is of interest for its potential neuropharmacological activity.

General Protocol for a Dose-Ranging Study in Rodents

When there is no prior in vivo data, a dose-ranging study is a critical first step to determine a safe and potentially effective dose range for a novel compound. The following is a generalized protocol for a single-dose tolerability and pharmacokinetic study in mice.

Objective: To determine the maximum tolerated dose (MTD) and basic pharmacokinetic profile of this compound in mice.

Animal Model:

  • Species: Mouse (e.g., C57BL/6 or CD-1)

  • Sex: Male and/or female (justification for sex selection should be provided)

  • Age: 8-10 weeks

  • Health Status: Healthy, specific pathogen-free (SPF)

Materials:

  • This compound (purity >95%)

  • Vehicle for solubilization (e.g., saline, PBS, DMSO/saline mixture). The vehicle must be tested alone as a control.

  • Administration supplies (e.g., gavage needles, syringes).

  • Blood collection supplies (e.g., EDTA tubes, capillaries).

Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the compound in a suitable vehicle. The stability and solubility of the compound in the chosen vehicle should be predetermined.

    • Prepare serial dilutions to achieve the desired dose levels.

  • Dose Selection:

    • In the absence of any data, a starting dose can be estimated from any available in vitro cytotoxicity data (e.g., 1/100th of the IC50).

    • Alternatively, a logarithmic dose escalation scheme can be used (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration:

    • Administer a single dose of the compound or vehicle to different groups of animals. Common routes for CNS-active compounds include intraperitoneal (i.p.) or oral (p.o.) administration.

    • A typical study design would involve 3-5 animals per dose group.

  • Monitoring and Observations:

    • Continuously monitor animals for the first 4 hours post-dosing, and then at regular intervals for up to 72 hours.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of seizures, sedation, or agitation.

    • Record body weight daily.

  • Pharmacokinetic Analysis (Satellite Group):

    • At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes post-dose), collect blood samples from a separate group of animals (a satellite group) at a mid-range, well-tolerated dose.

    • Process blood to plasma and analyze the concentration of the compound using a suitable analytical method (e.g., LC-MS/MS).

Data Analysis:

  • The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs.

  • Pharmacokinetic parameters such as Cmax, Tmax, and half-life (t1/2) are calculated from the plasma concentration-time data.

Visualizing Experimental Workflow

The following diagram outlines a typical workflow for an initial in vivo dose-finding study for a novel compound.

G Workflow for a Dose-Ranging and Preliminary Pharmacokinetic Study cluster_0 Preparation cluster_1 In Vivo Experiment cluster_2 Analysis & Outcome A Compound Synthesis & Purification B Vehicle Selection & Solubility Testing A->B C Dose Formulation B->C E Dose Administration (e.g., i.p., p.o.) C->E D Animal Acclimatization D->E F Clinical Observation & Toxicity Monitoring E->F G Blood Sampling (Satellite Group) E->G H Tissue Collection (Optional) F->H K Determination of Maximum Tolerated Dose (MTD) F->K I Bioanalysis of Plasma (e.g., LC-MS/MS) G->I L Selection of Doses for Efficacy Studies H->L J Pharmacokinetic (PK) Parameter Calculation I->J J->L K->L

Caption: Workflow for a Dose-Ranging Study.

Future Directions

Once a safe dose range has been established, subsequent efficacy studies can be designed. For a compound with potential CNS activity, these might include models for:

  • Anxiety: Elevated plus maze, open field test.

  • Depression: Forced swim test, tail suspension test.

  • Cognition: Morris water maze, passive avoidance test.

In these studies, the signaling pathways modulated by "this compound" could be investigated through ex vivo analysis of brain tissue, examining changes in neurotransmitter levels or the expression of key signaling proteins.

Due to the lack of specific data for "this compound," researchers are strongly encouraged to conduct thorough dose-finding and toxicology studies before proceeding to efficacy models.

References

Application Notes and Protocols: 1-Methyl-4-(3-nitrobenzyl)piperazine as a Tool Compound in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-(3-nitrobenzyl)piperazine is a synthetic compound belonging to the diverse class of piperazine derivatives. While specific research on this particular molecule is limited, its structural motifs—a methylpiperazine core and a nitrobenzyl group—are present in numerous compounds with significant activity within the central nervous system (CNS). Piperazine derivatives are known to interact with various neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways, making them valuable tools for neuroscience research and as scaffolds for drug discovery.

These application notes provide a framework for utilizing this compound as a tool compound, drawing upon the known pharmacology of structurally related molecules. The provided protocols are generalized and should be adapted and optimized for specific experimental contexts.

Physicochemical Properties and Storage

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.29 g/mol
AppearanceSolid
StorageStore at room temperature

Potential Applications in Neuroscience Research

Based on the activities of related piperazine compounds, this compound could be investigated for a variety of effects on the central nervous system. Many piperazine derivatives exhibit stimulant properties by modulating the release and reuptake of key neurotransmitters.

Potential Areas of Investigation:

  • Monoamine Neurotransmitter Systems: Benzylpiperazine (BZP) and its analogs are known to interact with dopamine, norepinephrine, and serotonin systems. It is plausible that this compound could modulate the activity of these neurotransmitters, making it a tool to study processes such as mood, reward, and arousal.

  • Receptor Binding Assays: Phenylpiperazine derivatives have shown affinity for a range of receptors, including serotonin (5-HT) and dopamine (D2, D3) receptors. This compound could be screened against a panel of CNS receptors to identify its primary molecular targets.

  • Behavioral Pharmacology: The stimulant properties of related piperazines suggest that this compound could be evaluated in animal models of locomotion, anxiety, depression, and psychosis.

  • Neurotoxicity Studies: Some piperazine derivatives have been associated with neurotoxic effects. In vitro and in vivo models can be used to assess the potential neurotoxicity of this compound.

Quantitative Data for Structurally Related Compounds

Table 1: Binding Affinities (Ki) of Benzylpiperazine Derivatives for σ₁ and σ₂ Receptors

CompoundKi σ₁ (nM)Ki σ₂ (nM)Selectivity (Ki σ₂/Ki σ₁)
Lead Compound 8 1.6690432
Compound 15 1.61418886
Compound 24 3.71579423
Haloperidol (Reference) 3.2237.2
Data from a study on new benzylpiperazine derivatives as σ₁ receptor ligands.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Receptor Binding Assay (General)

This protocol outlines a general procedure for assessing the binding affinity of this compound to a specific CNS receptor.

Workflow for In Vitro Receptor Binding Assay

G prep Prepare cell membranes expressing the target receptor incubation Incubate membranes with radioligand and varying concentrations of this compound prep->incubation radioligand Select a suitable radioligand for the target receptor radioligand->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify radioactivity of bound radioligand separation->quantification analysis Analyze data to determine Ki or IC50 values quantification->analysis

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue)

  • Radioligand specific for the target receptor (e.g., [³H]-pentazocine for σ₁ receptors)

  • This compound stock solution

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation: Dilute the cell membrane preparation in the assay buffer to the desired concentration.

  • Incubation: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.

  • Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Separation: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assessment - Open Field Test (General)

This protocol describes a general method to assess the effects of this compound on locomotor activity and anxiety-like behavior in rodents.

Workflow for Open Field Test

G acclimatize Acclimatize animals to the testing room administer Administer this compound or vehicle (i.p. or p.o.) acclimatize->administer place Place animal in the center of the open field arena administer->place record Record behavior for a set duration (e.g., 10-30 minutes) using video tracking software place->record analyze Analyze parameters: total distance moved, time in center vs. periphery, rearing frequency record->analyze

Caption: General workflow for conducting an open field behavioral test.

Materials:

  • Open field arena (e.g., a square or circular arena with high walls)

  • Video camera and tracking software

  • Experimental animals (e.g., mice or rats)

  • This compound solution

  • Vehicle control solution (e.g., saline, DMSO)

Procedure:

  • Acclimatization: Bring the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.

  • Drug Administration: Administer the desired dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection). Allow for a pre-treatment period for the compound to take effect (typically 15-30 minutes).

  • Test Initiation: Gently place the animal in the center of the open field arena.

  • Recording: Start the video recording and allow the animal to explore the arena for the predetermined test duration.

  • Data Analysis: Use the video tracking software to analyze various behavioral parameters, including:

    • Locomotor Activity: Total distance traveled, mean speed.

    • Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone.

    • Exploratory Behavior: Frequency and duration of rearing.

  • Statistical Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Potential Signaling Pathways

Given the known targets of related piperazine derivatives, this compound could potentially modulate signaling pathways associated with monoaminergic neurotransmission. A hypothetical pathway is illustrated below.

Hypothetical Signaling Pathway of a Piperazine Derivative

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron compound This compound transporter Monoamine Transporter (DAT, NET, SERT) compound->transporter Inhibition of Reuptake vesicle Synaptic Vesicle release Neurotransmitter Release vesicle->release receptor Postsynaptic Receptor (e.g., Dopamine, Serotonin) release->receptor Neurotransmitter Binding signaling Downstream Signaling Cascade receptor->signaling response Neuronal Response signaling->response

Caption: Hypothetical modulation of monoaminergic signaling by a piperazine derivative.

Conclusion

This compound represents a potentially valuable tool for neuroscience research due to its structural similarity to other centrally active piperazine derivatives. While direct evidence of its biological activity is currently lacking, the information and protocols provided here offer a starting point for its characterization. Researchers are encouraged to conduct comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and potential applications in understanding complex brain functions and disorders. All experimental procedures should be conducted in accordance with relevant ethical guidelines and regulations.

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes the development and protocol for a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine. The presence of the nitrobenzyl chromophore allows for direct UV detection, eliminating the need for derivatization. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH to ensure optimal peak shape and resolution. This method is suitable for routine quality control, stability studies, and purity assessments of this compound in bulk drug substances and formulated products.

Introduction

This compound is a piperazine derivative with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a validated analytical method is crucial for ensuring its identity, purity, and quality throughout the drug development lifecycle. While many simple piperazine compounds lack a strong UV chromophore and require derivatization for HPLC analysis, this compound contains an aromatic nitro group that allows for direct and sensitive UV detection.[1][2][3]

This document outlines a systematic approach to developing a stability-indicating RP-HPLC method. The method is designed to separate the main compound from potential impurities and degradation products, making it suitable for quality control and stability testing.

Experimental Protocol: Method Development

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (Analytical Grade)

    • Purified Water (HPLC Grade)

  • Standard: this compound reference standard.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

HPLC Method Development Workflow

The development process involved a systematic evaluation of chromatographic parameters to achieve optimal separation and peak symmetry.

  • Column Selection: A standard C18 column was chosen as the initial stationary phase due to its wide applicability in separating aromatic and moderately polar compounds.[4][5]

  • Wavelength Selection: A solution of the analyte was scanned using the PDA detector from 200 to 400 nm. The wavelength of maximum absorbance was found to be approximately 270 nm, which was selected for detection to ensure high sensitivity.[6]

  • Mobile Phase Optimization:

    • Organic Solvent: Both acetonitrile and methanol were tested as the organic component of the mobile phase. Acetonitrile provided better peak shape and shorter retention times and was therefore selected.

    • Aqueous Phase & pH: Reversed-phase chromatography of basic compounds like piperazines can result in poor peak shape due to interactions with residual silanols on the stationary phase.[7][8] To mitigate this, an acidic buffer was employed. A 25 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 with phosphoric acid was found to produce sharp, symmetrical peaks by ensuring the analyte is in its protonated, ionic form.

    • Isocratic vs. Gradient Elution: An isocratic elution was found to be sufficient for the analysis of the main peak. The ratio of acetonitrile to buffer was optimized to achieve a reasonable retention time (typically 5-10 minutes).

Final Optimized HPLC Method and Protocol

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 15 minutes
Protocol for Analysis
  • Prepare the mobile phase by mixing 450 mL of acetonitrile with 550 mL of 25 mM KH₂PO₄ buffer (pH 3.0). Filter and degas the solution.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare the standard and sample solutions as described in section 2.2.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solution five times to check for system suitability.

  • Inject the sample solutions for analysis.

  • Calculate the amount of this compound in the sample by comparing the peak area to that of the standard.

Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes the typical acceptance criteria for method validation parameters.

Validation ParameterAcceptance Criteria
System Suitability (%RSD) Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD for peak area < 2.0%
Linearity (r²) ≥ 0.999 over the concentration range (e.g., 30-350 ppm)[2]
Precision (%RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:1
Robustness No significant change in results with deliberate small variations in flow rate, column temperature, and mobile phase composition.

Conclusion

The RP-HPLC method described provides a straightforward and reliable approach for the quantitative determination of this compound. By utilizing a C18 column and an acidic mobile phase, the method achieves excellent peak shape and resolution. The direct UV detection at 270 nm offers sufficient sensitivity for routine quality control analysis. The protocol is robust and can be readily implemented in a laboratory setting for the analysis of bulk drug and finished products.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Development cluster_2 Mobile Phase Optimization Details cluster_3 Phase 3: Finalization & Validation Objective Define Objective: Quantitative analysis of This compound Prep Prepare Standard & Sample Solutions Objective->Prep Wavelength Wavelength Selection (PDA Scan) Prep->Wavelength Column Column Selection (e.g., C18, C8) MobilePhase Mobile Phase Optimization Wavelength->MobilePhase Column->MobilePhase Ratio Optimize Isocratic Ratio (Organic vs. Aqueous) MobilePhase->Ratio Organic Select Organic Solvent (Acetonitrile vs. Methanol) Buffer Optimize Buffer pH (e.g., pH 3.0 vs. pH 7.0) Organic->Buffer Buffer->Ratio FinalMethod Finalize Optimized Method Ratio->FinalMethod Validation Method Validation (Linearity, Precision, Accuracy) FinalMethod->Validation Routine Implement for Routine Analysis Validation->Routine

Caption: Workflow for HPLC analytical method development.

References

Application Note: Quantification of 1-Methyl-4-(3-nitrobenzyl)piperazine using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine in a given matrix. The protocol employs a straightforward sample preparation procedure and utilizes a reversed-phase chromatographic separation coupled with tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy. This method is suitable for various applications, including pharmacokinetic studies, metabolite identification, and quality control of drug products.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this compound is crucial for its preclinical and clinical evaluation. This document provides a comprehensive protocol for the determination of this compound using LC-MS/MS, a technique renowned for its sensitivity and specificity. The described workflow is designed to be a starting point for method development and can be adapted to specific laboratory instrumentation and sample matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control matrix (e.g., plasma, urine, or formulation blank)

  • Microcentrifuge tubes and appropriate pipettes

Sample Preparation: Protein Precipitation

This protocol is a general guideline for plasma samples and should be optimized for other matrices.

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and a fixed concentration of the Internal Standard into the control matrix.

  • Precipitation: To 100 µL of the plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the Internal Standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good separation and peak shape. An example gradient is provided in the table below.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: The precursor and product ions, along with collision energies, need to be optimized by infusing a standard solution of this compound into the mass spectrometer. The following are hypothetical, yet plausible, parameters to begin optimization.

  • Gas Temperatures and Flow Rates: These should be optimized according to the manufacturer's recommendations for the specific instrument.

Data Presentation: Quantitative Parameters

The following table summarizes the proposed MRM transitions and other key quantitative parameters for the analysis of this compound. Note: These values are illustrative and require empirical optimization.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q2)Collision Energy (eV)Dwell Time (ms)
This compoundTo be determinedTo be determinedTo be optimized100
Internal Standard (IS)To be determinedTo be determinedTo be optimized100

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS quantification of this compound.

G Figure 1: LC-MS/MS Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Sample with Standard & IS B Protein Precipitation (Acetonitrile) A->B C Vortex B->C D Centrifuge C->D E Collect Supernatant D->E F Inject into LC System E->F G Chromatographic Separation (C18) F->G H ESI+ Ionization G->H I MRM Detection (QqQ) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification K->L

Figure 1: LC-MS/MS Quantification Workflow
Logical Relationship of Method Components

This diagram illustrates the key components and their relationships within the LC-MS/MS method.

G Figure 2: Method Component Relationships cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Column C18 Column Ionization ESI+ Column->Ionization Elution MobilePhase ACN/Water + Formic Acid MobilePhase->Column Gradient Gradient Elution Gradient->MobilePhase Analyzer Triple Quadrupole Ionization->Analyzer Ion Transmission Detection MRM Mode Analyzer->Detection Ion Fragmentation & Filtering Analyte This compound Analyte->Column Separation

Figure 2: Method Component Relationships

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. The protocol is intended as a starting point and should be fully validated according to the relevant regulatory guidelines (e.g., FDA, EMA) before its application in regulated studies. This includes assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.

Application Notes and Protocols for High-Throughput Screening of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

High-throughput screening (HTS) is a fundamental technology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their effects on specific biological targets or pathways.[1] This document provides detailed application notes and a generalized protocol for the use of 1-Methyl-4-(3-nitrobenzyl)piperazine, a small molecule with potential for biological activity, in a high-throughput screening context. The piperazine moiety is a common scaffold in many biologically active compounds, known to interact with various biological targets.[2][3]

Due to a lack of specific published data on the high-throughput screening applications of this compound, this document presents a hypothetical application in a common HTS assay format: a biochemical kinase inhibition assay.[1] The protocols and data herein are intended as a representative example for researchers, scientists, and drug development professionals to illustrate how such a compound could be integrated into a screening campaign.

Hypothetical Application: Kinase Inhibitor Screening

For the purpose of this application note, this compound is postulated as a potential inhibitor of a generic serine/threonine kinase, herein referred to as "Kinase X." Kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases. The following protocols describe a typical workflow for screening small molecules for their ability to inhibit kinase activity.

Signaling Pathway Context

Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Kinase_X Kinase X Upstream_Kinase->Kinase_X Substrate Substrate Protein Kinase_X->Substrate ATP to ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Inhibitor This compound Inhibitor->Kinase_X

Quantitative Data Summary

The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis for this compound against Kinase X. This data is for illustrative purposes only.

Compound IDAssay TypeTargetPrimary Screen Result (% Inhibition @ 10 µM)IC50 (µM)Z'-Factor
MNP-001 TR-FRETKinase X85%2.50.78
Staurosporine (Control)TR-FRETKinase X98%0.010.78
DMSO (Control)TR-FRETKinase X0%N/A0.78

MNP-001 is the designated ID for this compound in this hypothetical screen.

Experimental Protocols

High-Throughput Biochemical Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay in a 384-well format, suitable for HTS.[1]

a. Materials and Reagents

  • Compound: this compound (e.g., from ChemScene LLC), dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plates: 384-well, low-volume, white plates.

  • Kinase: Recombinant Kinase X.

  • Substrate: Specific peptide substrate for Kinase X.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[1]

  • Detection Reagents: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) compatible antibody pair (e.g., anti-phospho-substrate antibody and a generic antibody).

  • Positive Control: Staurosporine or another potent kinase inhibitor.

  • Negative Control: DMSO.

b. Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating 1. Compound Plating (50 nL of this compound and controls into 384-well plate) Add_Kinase 3. Add Kinase X Solution (5 µL) Incubate for 15 min at RT Compound_Plating->Add_Kinase Reagent_Prep 2. Reagent Preparation (Kinase X, Substrate, ATP) Reagent_Prep->Add_Kinase Add_Substrate_ATP 4. Add Substrate/ATP Mix (5 µL) Incubate for 60 min at RT Add_Kinase->Add_Substrate_ATP Add_Detection 5. Add Detection Reagents (10 µL) Incubate for 60 min at RT Add_Substrate_ATP->Add_Detection Read_Plate 6. Read Plate (TR-FRET Plate Reader) Add_Detection->Read_Plate Data_Normalization 7. Data Normalization and Hit Identification Read_Plate->Data_Normalization

c. Detailed Procedure

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of the library compounds (including this compound), positive control, and negative control (DMSO) to the wells of a 384-well assay plate.[1] This results in a final screening concentration of 10 µM in a typical 50 µL assay volume.[4]

  • Kinase Addition: Add 5 µL of the Kinase X solution, diluted to its optimal concentration in assay buffer, to all wells using a robotic liquid handler.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for the compound to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and detect the product by adding 10 µL of the TR-FRET detection reagent mix.[1]

  • Detection Incubation: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind.

  • Plate Reading: Read the plate using a TR-FRET-capable plate reader.

Data Analysis and Hit Confirmation
  • Data Normalization: Raw data from each plate is normalized to the positive (0% activity) and negative (100% activity) controls.

  • Hit Identification: "Hits" are identified as compounds that produce a signal inhibition above a predetermined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[1]

  • Dose-Response: Confirmed hits are then tested in a dose-response format, typically an eight-point, three-fold serial dilution, to determine the IC50 value.[5]

Assay Quality Control

The quality and robustness of the HTS assay are determined by the Z'-factor. A Z'-factor between 0.5 and 1.0 is considered acceptable for a high-quality screen.[1][4]

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 198281-54-8
Molecular Formula C12H17N3O2
Molecular Weight 235.29 g/mol
Physical Form Solid
Storage Store at room temperature

Conclusion

While specific HTS data for this compound is not publicly available, its chemical structure, featuring a piperazine core, suggests potential for biological activity. The protocols and hypothetical data presented here provide a framework for how this and other novel small molecules can be effectively screened in a high-throughput setting. Researchers are encouraged to adapt these general protocols to their specific biological targets and assay technologies. The initial steps should always involve assay development and miniaturization to ensure a robust and reliable screen.[4]

References

Application Notes and Protocols for Receptor Binding Assays of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-4-(3-nitrobenzyl)piperazine is a synthetic compound featuring a piperazine core, a structural motif present in numerous pharmacologically active agents.[1][2] The piperazine scaffold is known to interact with a variety of receptors and enzymes, making its derivatives promising candidates for drug discovery in areas such as neuroscience and oncology.[1][2] These application notes provide a detailed protocol for characterizing the binding affinity of this compound to a target receptor using a competitive radioligand binding assay. The protocol described herein is a generalizable template that can be adapted to various G-protein coupled receptors (GPCRs) or other membrane-bound receptors.

Data Presentation: Binding Affinity of this compound

The following table summarizes hypothetical binding data for this compound at three representative human receptors. This data would be generated using the protocol detailed below.

CompoundReceptor TargetRadioligandKᵢ (nM)IC₅₀ (nM)Hill Slope
This compoundSigma-1 (σ₁)[³H]-(+)-Pentazocine751200.95
This compoundDopamine D₂[³H]-Spiperone4507201.02
This compoundSerotonin 5-HT₂ₐ[³H]-Ketanserin>10,000>10,000N/A

Experimental Protocols

A competitive radioligand binding assay is a robust method to determine the affinity of a test compound for a receptor.[3][4][5] This protocol outlines the necessary steps for such an assay.

Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or tissue homogenates.[6]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor. The concentration should be at or below its dissociation constant (Kd).[6]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.[6]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).[7]

  • Filtration apparatus.

  • Scintillation counter.

Membrane Preparation
  • Culture cells expressing the target receptor to a sufficient density.

  • Harvest the cells and centrifuge at low speed (e.g., 1,000 x g for 5 minutes) to pellet.

  • Resuspend the cell pellet in ice-cold homogenization buffer and homogenize using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[6]

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Binding Assay Procedure
  • Prepare serial dilutions of this compound in the assay buffer. A typical starting range is from 10⁻¹⁰ M to 10⁻⁴ M.[6]

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-labeled control ligand.

    • Test Compound: Receptor membranes, radioligand, and the corresponding dilution of this compound.

  • The typical order of addition is buffer, test compound (or non-labeled control), receptor membranes, and finally the radioligand.[6] The final assay volume is typically 200-250 µL.[6]

  • Incubate the plate at a suitable temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[6][7]

  • Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.[6]

  • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[3]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

Data Analysis
  • Calculate the specific binding at each concentration of the test compound:

    • Specific Binding = Total Binding - Non-specific Binding[6]

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[6]

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Below are diagrams illustrating the experimental workflow and a potential downstream signaling pathway.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Radioligand, Test Compound) incubation Incubate Components in 96-well Plate reagents->incubation membranes Prepare Receptor Membranes membranes->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration wash Wash Filters filtration->wash counting Scintillation Counting wash->counting analysis Calculate IC50 & Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

G_Protein_Signaling_Pathway ligand This compound receptor GPCR (e.g., D2 Receptor) ligand->receptor Binds g_protein G Protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Potential GPCR signaling pathway modulation.

References

Application Notes and Protocols for Preclinical Research of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the preclinical formulation and evaluation of 1-Methyl-4-(3-nitrobenzyl)piperazine. Piperazine derivatives are a significant class of compounds with a wide range of therapeutic applications. This document outlines standardized procedures for formulation, in vitro cytotoxicity screening, and initial in vivo study design, based on established methodologies for analogous piperazine compounds. The provided protocols are intended to serve as a foundational guide for researchers initiating preclinical studies with this specific molecule.

Introduction to this compound

This compound is a small molecule belonging to the large family of piperazine derivatives. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable physicochemical properties that can enhance bioavailability and target affinity. The presence of a nitrobenzyl group suggests potential applications in various therapeutic areas, including oncology, where similar structures have been investigated for their cytotoxic effects. Preclinical evaluation is essential to characterize the pharmacological profile of this compound.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C12H17N3O2

  • Molecular Weight: 235.29 g/mol

  • CAS Number: 198281-54-8

Preclinical Formulation Development

A stable and effective formulation is critical for obtaining reliable and reproducible results in preclinical studies. The following section details protocols for solubility assessment and the preparation of formulations suitable for in vitro and in vivo administration.

Solubility Assessment

Objective: To determine the solubility of this compound in various pharmaceutically acceptable vehicles to

Application Notes and Protocols for Radiolabeled 1-Methyl-4-(3-nitrobenzyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system (CNS) and oncology. The compound 1-methyl-4-(3-nitrobenzyl)piperazine and its derivatives are of significant interest for the development of targeted therapies and diagnostic agents. Radiolabeling these compounds, particularly with short-lived positron emitters like Carbon-11, enables non-invasive in vivo imaging using Positron Emission Tomography (PET). PET imaging allows for the quantitative assessment of drug pharmacokinetics, target engagement, and receptor density, providing invaluable data in preclinical and clinical drug development.

This document outlines a detailed protocol for the synthesis and preclinical evaluation of [¹¹C]this compound. The proposed radiotracer could serve as a potential imaging agent for probing biological targets where piperazine derivatives show high affinity. For instance, various substituted piperazines are known to interact with sigma receptors, which are overexpressed in a variety of tumors, making this a promising, albeit hypothetical, application in oncology for visualizing tumor proliferation.

Synthetic Strategy: ¹¹C-Methylation

The radiosynthesis of [¹¹C]this compound is most efficiently achieved via a two-step process. First, a non-radioactive precursor, 4-(3-nitrobenzyl)piperazine, is synthesized. Subsequently, this precursor undergoes N-methylation using a high-specific-activity ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This late-stage radiolabeling approach is ideal for short-lived isotopes like Carbon-11 (t½ ≈ 20.4 min), maximizing the radiochemical yield of the final product.

Experimental Protocols

Synthesis of Precursor: 4-(3-nitrobenzyl)piperazine

This protocol describes the synthesis of the precursor required for radiolabeling, 4-(3-nitrobenzyl)piperazine, via N-alkylation of piperazine.

Materials and Reagents:

  • Piperazine (anhydrous)

  • 3-Nitrobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve piperazine (5 equivalents) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.5 equivalents).

  • To this stirring suspension, add a solution of 3-nitrobenzyl chloride (1 equivalent) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 4-(3-nitrobenzyl)piperazine as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Radiosynthesis of [¹¹C]this compound

This protocol details the automated radiosynthesis of the target tracer using [¹¹C]methyl iodide.

Materials and Reagents:

  • 4-(3-nitrobenzyl)piperazine precursor (1-2 mg)

  • Dimethylformamide (DMF), anhydrous

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) produced from a cyclotron

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/Water/Triethylamine (e.g., 50/50/0.1, v/v/v)

  • Sterile water for injection, USP

  • Ethanol, USP

  • Sterile membrane filter (0.22 µm)

Procedure:

  • [¹¹C]CH₃I Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert the [¹¹C]CO₂ to [¹¹C]CH₄, which is then halogenated to produce [¹¹C]CH₃I using an automated synthesis module.

  • Labeling Reaction: a. Dissolve 1-2 mg of the 4-(3-nitrobenzyl)piperazine precursor in 300 µL of anhydrous DMF in a sealed reaction vessel. b. Trap the gaseous [¹¹C]CH₃I in the reaction vessel at room temperature. c. Heat the vessel to 80-100°C for 5 minutes. d. Cool the reaction mixture to room temperature.

  • Purification: a. Dilute the reaction mixture with 1 mL of the HPLC mobile phase. b. Inject the diluted mixture onto a semi-preparative reverse-phase (C18) HPLC column. c. Elute with the mobile phase at a flow rate of 4-5 mL/min. d. Monitor the eluent with a UV detector (at a wavelength suitable for the nitroaromatic group, e.g., 254 nm) and a radioactivity detector connected in series. e. Collect the radioactive fraction corresponding to the [¹¹C]this compound peak.

  • Formulation: a. Dilute the collected HPLC fraction with sterile water for injection. b. Pass the diluted solution through a C18 Sep-Pak cartridge to trap the radiotracer. c. Wash the cartridge with sterile water for injection to remove residual HPLC solvents. d. Elute the final product from the cartridge with a small volume of ethanol (USP) followed by sterile saline. e. Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Perform the following quality control tests on the final product before use.[1]

  • Radiochemical Purity and Identity:

    • Method: Analytical radio-HPLC using a C18 column.

    • Procedure: Inject an aliquot of the final product. The chromatogram should show a single major radioactive peak.

    • Acceptance Criterion: Radiochemical purity ≥ 95%. The retention time of the radioactive peak should match that of a co-injected, non-radioactive this compound standard.[2]

  • Chemical Purity:

    • Method: Analytical HPLC with UV detection.

    • Procedure: Analyze an aliquot of the final product to detect the presence of the precursor and other chemical impurities.

    • Acceptance Criterion: The amount of precursor and other impurities should be below predefined limits.

  • Specific Activity:

    • Method: Calculated from the total radioactivity (measured in a dose calibrator) and the total mass of the compound (quantified via the analytical HPLC-UV chromatogram against a standard curve).[2]

    • Acceptance Criterion: Specific activity should be high enough to minimize potential pharmacological effects (typically > 37 GBq/µmol or 1 Ci/µmol at the time of injection).

  • pH:

    • Method: Measurement with a pH meter or pH-indicator paper.

    • Acceptance Criterion: pH should be within the physiologically acceptable range of 4.5 to 7.5.

  • Sterility and Endotoxin Testing:

    • Procedure: Due to the short half-life of ¹¹C, a retrospective sterility test is typically performed. The endotoxin level (pyrogenicity) should be determined using a Limulus Amebocyte Lysate (LAL) test before administration.

    • Acceptance Criterion: Must pass sterility tests. Endotoxin levels must be below the accepted limit (e.g., < 175 EU/V, where V is the maximum recommended dose in mL).

In Vitro Autoradiography Protocol

This protocol provides a general method for evaluating the binding of [¹¹C]this compound in tissue sections (e.g., rodent brain or tumor xenografts).[3][4]

Materials and Reagents:

  • Frozen tissue blocks (e.g., rat brain)

  • Cryostat

  • Microscope slides (e.g., Superfrost Plus)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [¹¹C]this compound solution (1-5 nM final concentration in buffer)

  • Non-radioactive blocker (e.g., a known high-affinity ligand for the suspected target, at 10 µM) for determining non-specific binding

  • Wash buffer (ice-cold incubation buffer)

  • Distilled water (ice-cold)

  • Phosphor imaging plate and scanner

Procedure:

  • Tissue Sectioning: Cut 20 µm thick sections from the frozen tissue block using a cryostat. Thaw-mount the sections onto microscope slides and store them at -80°C until use.[3]

  • Pre-incubation: On the day of the experiment, bring the slides to room temperature. Pre-incubate them in incubation buffer for 20-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.[5]

  • Incubation: a. Total Binding: Incubate sections with the [¹¹C]this compound solution for 60-90 minutes at room temperature.[3] b. Non-specific Binding: Incubate adjacent sections with the radiotracer solution that also contains a high concentration of the non-radioactive blocker.[5]

  • Washing: a. Rapidly terminate the incubation by dipping the slides in ice-cold wash buffer. b. Perform two to three subsequent washes in fresh, ice-cold wash buffer for 2-5 minutes each to remove unbound radiotracer.[5] c. Perform a final quick dip in ice-cold distilled water to remove buffer salts.[3]

  • Drying: Dry the slides quickly under a stream of cool, dry air.

  • Imaging: a. Appose the dried slides to a phosphor imaging plate in a light-tight cassette. b. Expose for a duration equivalent to 5-10 half-lives of ¹¹C (approximately 2-4 hours). c. Scan the plate using a phosphor imaging system to generate a digital autoradiogram.

  • Analysis: Quantify the signal intensity in different regions of interest using appropriate image analysis software. Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Data Presentation

Table 1: Expected Radiosynthesis and Quality Control Parameters

ParameterExpected ValueMethod
Synthesis Time 25 - 35 minutesAutomated Synthesis Module
Radiochemical Yield 15 - 30% (decay-corrected, from [¹¹C]CH₃I)Radio-HPLC
Radiochemical Purity > 95%Analytical Radio-HPLC
Specific Activity > 37 GBq/µmol (> 1 Ci/µmol) at EOSAnalytical HPLC-UV & Dose Calibrator
Molar Activity > 185 GBq/µmol (> 5 Ci/µmol) at EOSAnalytical HPLC-UV & Dose Calibrator

Visualizations

G Overall Experimental Workflow cluster_0 Precursor Synthesis cluster_1 Radiosynthesis cluster_2 Quality Control cluster_3 Preclinical Evaluation Precursor_Synth Synthesis of 4-(3-nitrobenzyl)piperazine Precursor_Purify Purification and Characterization Precursor_Synth->Precursor_Purify Labeling ¹¹C-Methylation Reaction Precursor_Purify->Labeling Precursor C11_Prod [¹¹C]CH₃I Production C11_Prod->Labeling HPLC_Purify HPLC Purification Labeling->HPLC_Purify Formulation Final Formulation HPLC_Purify->Formulation QC_Tests Purity, Specific Activity, pH, Sterility, Endotoxins Formulation->QC_Tests In_Vitro In Vitro Autoradiography QC_Tests->In_Vitro Qualified Tracer

Caption: Overall experimental workflow.

G Precursor Synthesis Pathway r1 Piperazine p1 4-(3-nitrobenzyl)piperazine r1->p1 r2 3-Nitrobenzyl chloride r2->p1 label_edge K₂CO₃, CH₃CN Reflux G Radiosynthesis of [¹¹C]this compound precursor 4-(3-nitrobenzyl)piperazine product [¹¹C]this compound precursor->product c11_reagent [¹¹C]CH₃I c11_reagent->product label_edge DMF 80-100°C, 5 min G Hypothetical Signaling Pathway Interaction cluster_membrane Tracer [¹¹C]1-Methyl-4- (3-nitrobenzyl)piperazine Sigma2 Sigma-2 Receptor Tracer->Sigma2 Binds PET PET Signal Tracer->PET Emits Positrons Membrane Tumor Cell Membrane Proliferation Cell Proliferation Signaling Sigma2->Proliferation Activates

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine.

Troubleshooting Guides

This section offers solutions to common issues encountered during the synthesis of this compound via two primary routes: Nucleophilic Substitution and Reductive Amination.

Synthesis Method Overview

Two principal synthetic strategies for preparing this compound are outlined below. Each method has distinct advantages and potential drawbacks.

MethodStarting MaterialsKey Reagents & ConditionsReported Yield (Analogue)AdvantagesDisadvantages
Nucleophilic Substitution 1-Methylpiperazine, 3-Nitrobenzyl halide (e.g., bromide)Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile), Room Temperature to moderate heatingUp to 98% for 4-nitro analogueSimple procedure, readily available starting materials.Potential for dialkylation, quaternization, and side reactions.
Reductive Amination 1-Methylpiperazine, 3-NitrobenzaldehydeReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Mildly acidic pH (e.g., acetic acid), Solvent (e.g., DCE, THF)80-97% for similar secondary aminesHigh selectivity, avoids over-alkylation.Requires careful control of pH and reducing agent activity.

Experimental Workflow: General Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

"1-Methyl-4-(3-nitrobenzyl)piperazine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methyl-4-(3-nitrobenzyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

The primary impurities typically encountered are unreacted starting materials, such as 1-methylpiperazine and 3-nitrobenzyl halide (bromide or chloride). Additionally, over-alkylation can lead to the formation of quaternary ammonium salts. Side reactions, such as the reduction of the nitro group or oxidation of the piperazine ring, can also introduce minor impurities.

Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?

A low and broad melting point is a strong indicator of the presence of impurities. These impurities disrupt the crystal lattice of the compound, leading to a depression in the melting point. It is crucial to re-purify the compound to achieve a sharp melting point corresponding to the literature value.

Q3: After purification by column chromatography, I'm still observing multiple spots on my TLC plate. What should I do?

If multiple spots are visible on the TLC plate after column chromatography, it suggests that the chosen solvent system did not provide adequate separation. It is recommended to optimize the mobile phase for your flash chromatography. A good starting point is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate, with good separation from all impurity spots.

Troubleshooting Guide

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • NMR spectrum shows peaks corresponding to 1-methylpiperazine or 3-nitrobenzyl halide.

  • TLC analysis shows spots corresponding to the starting materials.

Solutions:

  • Aqueous Wash: An acidic wash (e.g., 1M HCl) can be effective in removing unreacted 1-methylpiperazine by converting it into its water-soluble salt. Subsequent neutralization of the aqueous layer and extraction can allow for its recovery if desired.

  • Recrystallization: If the starting materials are present in small amounts, recrystallization can be an effective purification method. The choice of solvent is critical and should be determined experimentally.

Issue 2: Formation of Oily Product or Difficulty in Crystallization

Symptoms:

  • The final product is a viscous oil instead of a solid.

  • Attempts to induce crystallization are unsuccessful.

Solutions:

  • Solvent Titration: Dissolve the oily product in a small amount of a good solvent (e.g., dichloromethane, ethyl acetate). Slowly add a poor solvent (e.g., hexane, pentane) until turbidity persists. Allow the solution to stand, or gently scratch the inside of the flask with a glass rod to induce crystallization.

  • Seed Crystals: If a small amount of pure, solid product is available, adding a seed crystal to a supersaturated solution can initiate crystallization.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to identify a suitable solvent system (one in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point). Common solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Troubleshooting Solvent Systems for Column Chromatography

IssuePotential Solvent System (Eluent)Expected Outcome
Poor separation of product and non-polar impuritiesStart with a low polarity eluent (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase polarity.Elutes non-polar impurities first, followed by the product.
Product co-elutes with polar impuritiesUse a more polar solvent system (e.g., Dichloromethane/Methanol 95:5).Better separation of the product from highly polar impurities.
Product streaking on the columnAdd a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.Reduces interaction of the basic piperazine nitrogen with the acidic silica gel, resulting in sharper peaks.

Visualizations

Purification_Workflow Crude_Product Crude this compound Aqueous_Wash Aqueous Wash (e.g., 1M HCl) Crude_Product->Aqueous_Wash Column_Chromatography Column Chromatography Aqueous_Wash->Column_Chromatography Impurity_Check TLC/NMR Analysis Column_Chromatography->Impurity_Check Recrystallization Recrystallization Recrystallization->Impurity_Check Pure_Product Pure Product Impurity_Check->Recrystallization Impurities Present Impurity_Check->Pure_Product Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue Oily_Product Oily Product/No Crystallization Start->Oily_Product Impure_Solid Impure Solid (TLC/Melting Point) Start->Impure_Solid Solvent_Titration Solvent Titration Oily_Product->Solvent_Titration Yes Seed_Crystal Add Seed Crystal Oily_Product->Seed_Crystal No Optimize_Chromatography Optimize Chromatography Impure_Solid->Optimize_Chromatography Multiple Spots on TLC Recrystallize Recrystallize Impure_Solid->Recrystallize Broad Melting Point Success Pure Solid Solvent_Titration->Success Seed_Crystal->Success Optimize_Chromatography->Success Recrystallize->Success

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Overcoming Poor Solubility of 1-Methyl-4-(3-nitrobenzyl)piperazine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poor aqueous solubility of "1-Methyl-4-(3-nitrobenzyl)piperazine" in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen?

A1: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] While this compound may be soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can be drastically lower in a highly polar aqueous environment like your assay buffer.[1][2] When the DMSO stock is diluted, the concentration of the organic solvent drops significantly, and the water-based buffer cannot maintain the compound in solution, leading to precipitation.[1]

Q2: What are the initial steps I should take to improve the solubility of this compound for my assays?

A2: A systematic approach is recommended, starting with the simplest methods. The primary strategies to enhance solubility for a compound like this, which contains a basic piperazine moiety, include pH adjustment and the use of co-solvents.[3][4] It is also crucial to optimize your dilution technique. Instead of adding the buffer to your DMSO stock, try adding the small volume of your stock solution dropwise into the full volume of your aqueous buffer while vortexing.[1] This "reverse dilution" helps to disperse the compound more effectively.

Q3: How can I use pH to improve the solubility of this compound?

A3: this compound contains a piperazine group, which is basic.[4] Therefore, its solubility is pH-dependent.[5][6][7][8] By lowering the pH of your aqueous buffer to be at least two units below the compound's pKa, the piperazine nitrogen will become protonated, forming a more water-soluble salt.[4] For many piperazine derivatives, a pH below 6 can significantly increase aqueous solubility.[4] However, you must ensure the final pH of your assay medium is compatible with your experimental system (e.g., cells, enzymes).[4]

Q4: Which organic co-solvents are recommended for preparing a stock solution and what are their limitations in assays?

A4: DMSO is the most common co-solvent for preparing high-concentration stock solutions.[4][9] Other options include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[4][10] The primary limitation is the final concentration of the co-solvent in the assay, as it can be toxic to cells or interfere with the assay components.[11][12] For most cell-based assays, the final DMSO concentration should be kept below 0.5% to minimize cytotoxicity, though this is cell-line dependent.[1][13] It is essential to run a vehicle control with the same final solvent concentration to assess any effects of the solvent itself.[12]

Q5: What if pH adjustment and co-solvents are not sufficient to solubilize my compound at the desired concentration?

A5: If simpler methods fail, several advanced formulation strategies can be employed. These are generally more complex to prepare but can significantly enhance solubility:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like yours, forming water-soluble inclusion complexes.[3][14][15][16][17] This is a widely used method to improve the solubility and stability of poorly soluble drugs.[14]

  • Nanosuspension: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area available for dissolution.[3]

  • Use of Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by forming micelles that encapsulate the drug.[10] However, their use in cell-based assays can be limited due to potential cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound precipitates immediately upon dilution in aqueous media. The compound has poor aqueous solubility and is "crashing out" from the DMSO stock solution.1. Optimize Dilution: Use the "reverse dilution" method (add DMSO stock to buffer while vortexing).[1] 2. Adjust pH: Lower the pH of the aqueous buffer to protonate the piperazine moiety (e.g., pH < 6), if compatible with the assay.[4] 3. Increase Co-solvent: Slightly increase the final percentage of DMSO, ensuring it remains within the tolerable limits for your assay (typically <0.5%).[1]
Inconsistent or non-reproducible assay results. The compound may be precipitating over time in the assay medium, leading to variable effective concentrations.1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 2) in your specific assay medium to find the maximum concentration that remains in solution over the experiment's duration. 2. Consider Advanced Formulations: If the required concentration exceeds the kinetic solubility, explore using cyclodextrins to form an inclusion complex.[3][14]
High concentrations of the compound cannot be achieved without precipitation. The intrinsic aqueous solubility of the compound is very low, and simple methods are insufficient.1. Salt Formation: If you have the free base, consider converting it to a salt (e.g., hydrochloride salt) to dramatically improve aqueous solubility.[3] 2. Cyclodextrin Complexation: Prepare an inclusion complex with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to increase the apparent solubility (see Protocol 3).[14][15]

Solubilization Strategy Overview

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the basic piperazine group, forming a more soluble salt.[4]Simple, effective for ionizable compounds.Can alter assay conditions; may not be suitable for all biological systems.
Co-solvents (e.g., DMSO) Reduces the polarity of the solvent system, keeping hydrophobic compounds in solution.[10][18]Simple to implement; good for stock solutions.Potential for toxicity or artifacts in assays; limited final concentration.[1][11]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within its cavity, presenting a hydrophilic exterior.[14][15][16]Significant solubility enhancement; can improve stability.Requires formulation development; may alter drug availability to targets.
Salt Formation Converts the free base into an ionic salt, which typically has much higher aqueous solubility.[3]Highly effective; a common pharmaceutical strategy.Requires chemical modification; a suitable salt form must be identified.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Prepare a High-Concentration Stock: Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 20-50 mM). Ensure the compound is fully dissolved. Store in small, tightly sealed aliquots to prevent water absorption by the DMSO.[1]

  • Prepare Intermediate Dilutions (if necessary): If a large dilution factor is needed, prepare an intermediate dilution in 100% DMSO.

  • Prepare the Final Working Solution: Dispense the required volume of your final aqueous assay buffer into a sterile tube.

  • Reverse Dilution: While gently vortexing the buffer, add the small volume of your DMSO stock dropwise to the buffer. This ensures rapid dispersion and minimizes localized high concentrations that can initiate precipitation.[1]

Protocol 2: Kinetic Solubility Measurement in Assay Buffer
  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • Add a small volume of the stock solution to your actual assay buffer to achieve the highest desired test concentration.

  • Seal the container and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 1, 4, 24 hours), take an aliquot of the suspension.

  • Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any precipitated compound.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • The highest concentration that remains in solution over the time course of your experiment is the kinetic solubility.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[16]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer at a known concentration (e.g., 10-50 mM).

  • Add Compound: Add an excess amount of solid this compound to the cyclodextrin solution.

  • Equilibrate: Seal the container and shake or sonicate the mixture at a constant temperature for 24-48 hours to allow for complex formation and equilibrium to be reached.[18]

  • Separate Undissolved Compound: After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.

  • Determine Concentration: Determine the concentration of the solubilized compound in the supernatant analytically (e.g., by HPLC-UV). This represents the maximum solubility achievable with that concentration of cyclodextrin.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Compound Precipitates in Assay q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration by making a more concentrated stock. q1->a1_yes Yes q2 Is assay pH > 6? q1->q2 No a1_yes->q2 a2_yes Lower buffer pH to < 6 (if assay compatible). q2->a2_yes Yes q3 Is precipitation still observed? q2->q3 No a2_yes->q3 a3_yes Consider Advanced Formulations q3->a3_yes Yes success Solubility Issue Resolved q3->success No adv_form Cyclodextrin Complexation or Nanosuspension a3_yes->adv_form

Caption: Troubleshooting workflow for addressing precipitation of this compound in assays.

G cluster_0 pH-Dependent Solubility of a Basic Compound high_ph High pH (e.g., > 8) Neutral Buffer compound_neutral R-N (Neutral Form) Poorly Soluble high_ph->compound_neutral Favors low_ph Low pH (e.g., < 6) Acidic Buffer compound_ion R-NH+ (Protonated Form) Highly Soluble low_ph->compound_ion Favors compound_neutral->compound_ion + H+ compound_ion->compound_neutral - H+

Caption: Principle of increasing solubility of a basic compound like a piperazine derivative by lowering pH.

G cluster_0 Cyclodextrin Inclusion Complex Formation drug Poorly Soluble Drug (Hydrophobic) complex Water-Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Buffer complex->water Dissolves in

Caption: Formation of a water-soluble inclusion complex with a cyclodextrin.

References

"1-Methyl-4-(3-nitrobenzyl)piperazine" reducing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating and understanding the potential off-target effects of "1-Methyl-4-(3-nitrobenzyl)piperazine" during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound based on its chemical structure?

A1: Due to the presence of the piperazine moiety, this compound has the potential to interact with a variety of G-protein coupled receptors (GPCRs). Commonly observed off-target activities for piperazine-containing compounds include interactions with serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1][2] Additionally, the basic nitrogen in the piperazine ring can contribute to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a critical concern for cardiotoxicity.[1] The nitrobenzyl group is a nitroaromatic compound, which can undergo enzymatic reduction in biological systems to form potentially toxic reactive intermediates.[3][4]

Q2: How can I proactively assess the potential off-target effects of this compound before conducting extensive experiments?

A2: A tiered approach is recommended. Start with computational (in silico) methods to predict potential off-target liabilities.[1] Subsequently, utilize broad off-target screening services that test your compound at a fixed concentration against a large panel of receptors, ion channels, and enzymes.[1] This will provide a comprehensive overview of potential interactions.

Q3: What are some common signs of off-target effects in my cell-based assays?

A3: Unexpected cytotoxicity in cell lines that do not express the intended target, or at concentrations significantly different from the on-target IC50, can indicate off-target effects.[1] Other signs include phenotypic changes in cells that are inconsistent with the known function of the intended target, or discrepancies between in vitro biochemical assay potency and cellular assay potency.

Q4: How does the nitrobenzyl group contribute to potential off-target effects?

A4: The nitro group in nitroaromatic compounds can be reduced by cellular enzymes to form nitroso and hydroxylamine intermediates, and ultimately amines.[3] These intermediates can be reactive and may covalently modify cellular macromolecules, leading to toxicity.[3] This bioreduction process is a key mechanism for both the therapeutic and toxicological effects of many nitroaromatic drugs.[4]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed in Cell-Based Assays

  • Problem: Significant cell death is observed at concentrations where the on-target effect is not expected, or in cell lines lacking the primary target.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Off-Target Cytotoxicity Perform a broad off-target screening to identify unintended targets. Compare the cytotoxic concentration with the on-target potency; a large discrepancy suggests an off-target mechanism. Test the compound on a panel of diverse cell lines, including non-cancerous controls, to assess cell-type specificity.[1]
Metabolic Activation to a Toxic Species The nitrobenzyl group may be metabolized to a toxic intermediate.[3][4] Consider co-incubation with inhibitors of common metabolic enzymes (e.g., cytochrome P450s) to see if toxicity is mitigated.
Compound Instability or Precipitation Visually inspect the culture medium for any signs of compound precipitation. Assess the stability of the compound in your specific cell culture medium over the experiment's duration using analytical methods like HPLC.[1]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is within a non-toxic range for your cell lines (typically <0.5%). Always include a vehicle-only control in your experimental setup.[1]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

  • Problem: this compound is a potent inhibitor in a purified enzyme assay but shows significantly lower potency in a cell-based assay.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Evaluate the physicochemical properties of the compound (e.g., LogP, polar surface area).
Drug Efflux The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Co-incubate with known efflux pump inhibitors to determine if cellular potency can be restored.[1]
High Protein Binding The compound may bind to proteins in the cell culture serum, reducing its free concentration available to interact with the target. Consider using a lower serum concentration or a serum-free assay, if appropriate for your cells.

Data Presentation

To systematically evaluate the off-target effects of this compound, it is crucial to generate and present quantitative data in a structured manner. The following tables are templates for organizing your experimental findings.

Table 1: Selectivity Profile of this compound

Target ClassSpecific TargetAssay TypeIC50 / Ki (µM)
Primary Target [Insert Primary Target][e.g., Enzymatic, Binding][Insert Value]
GPCRs 5-HT2ARadioligand Binding[Insert Value]
Dopamine D2Radioligand Binding[Insert Value]
Adrenergic α1Radioligand Binding[Insert Value]
Ion Channels hERGElectrophysiology[Insert Value]
Kinases [e.g., Src, EGFR]Kinase Activity Assay[Insert Value]
Other [Insert Other Potential Targets][Insert Assay Type][Insert Value]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginOn-Target ExpressionIncubation Time (h)GI50 (µM) ± SD
[e.g., MCF-7][e.g., Breast Carcinoma][e.g., High/Low/None]48[Insert Value]
[e.g., A549][e.g., Lung Carcinoma][e.g., High/Low/None]48[Insert Value]
[e.g., HEK293][e.g., Embryonic Kidney][e.g., High/Low/None]48[Insert Value]
[e.g., Primary Fibroblasts][e.g., Normal Connective Tissue][e.g., High/Low/None]48[Insert Value]

Experimental Protocols

Protocol 1: General Kinase Profiling

This protocol describes a general method for assessing the off-target effects of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Reaction: In a microplate, incubate the purified active kinase with the test compound.[5]

  • Initiation: Start the kinase reaction by adding the appropriate substrate and ATP.[5]

  • Detection: After a set incubation period, add a detection reagent (e.g., ADP-Glo™, Kinase-Glo®) to measure the kinase activity.[5][6] Luminescence is typically proportional to the amount of ADP or remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of this compound on various cell lines.[7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[7]

  • Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle-only control.[7]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[7]

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

G cluster_0 Potential Off-Target Signaling Pathways for Piperazine Derivatives MNBP This compound GPCR GPCRs (e.g., 5-HT, Dopamine, Adrenergic Receptors) MNBP->GPCR G_protein G-Protein Activation/Inhibition GPCR->G_protein Second_Messenger Second Messenger Modulation (e.g., cAMP, IP3) G_protein->Second_Messenger Downstream_Kinases Downstream Kinase Cascades (e.g., PKA, PKC) Second_Messenger->Downstream_Kinases Cellular_Response Altered Cellular Response Downstream_Kinases->Cellular_Response

Caption: Hypothetical signaling pathway potentially modulated by piperazine derivatives.

G cluster_1 Experimental Workflow for Off-Target Effect Investigation start Start: This compound in_silico In Silico Profiling (Predict Potential Off-Targets) start->in_silico broad_screen Broad Off-Target Screening (e.g., Receptor Panel, Kinase Panel) in_silico->broad_screen dose_response Dose-Response Assays for 'Hits' broad_screen->dose_response cellular_assays Cellular Assays (On-Target vs. Off-Target Cell Lines) dose_response->cellular_assays cytotoxicity Cytotoxicity Profiling (Panel of Cell Lines) cellular_assays->cytotoxicity SAR Structure-Activity Relationship (SAR) (Modify Compound to Reduce Off-Target Effects) cytotoxicity->SAR end Conclusion: Characterized Off-Target Profile SAR->end

Caption: A logical workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Optimizing Incubation Time for 1-Methyl-4-(3-nitrobenzyl)piperazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for cell-based assays involving the compound 1-Methyl-4-(3-nitrobenzyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to optimize the incubation time for this compound in our cell assays?

A1: Optimizing the incubation time is a critical step for accurately determining the efficacy and potency of a compound.[1] The activity of many inhibitors is time-dependent. An insufficient incubation period can lead to an underestimation of the inhibitor's potency, reflected as a higher IC50 value. Conversely, an excessively long incubation might introduce secondary effects, such as cytotoxicity or the activation of compensatory signaling pathways, which can confound the experimental results.[1]

Q2: What is a good starting point for a time-course experiment with a new compound like this compound?

A2: The ideal starting point for a time-course experiment depends on the biological endpoint being measured. For assessing more immediate effects like the phosphorylation of a direct target, shorter incubation times are often sufficient. However, for cellular endpoints such as changes in gene expression, cell viability, or apoptosis, longer incubation times are typically necessary.[1] A suggested range for initial experiments is:

  • Signaling Assays (e.g., Western Blot for phospho-proteins): 1, 2, 4, 8, and 24 hours.[1]

  • Cell Viability/Proliferation Assays: 24, 48, and 72 hours.[1]

Q3: How does the concentration of this compound influence the optimal incubation time?

A3: The rate of target engagement and the subsequent biological effect are dependent on both the incubation time and the concentration of the inhibitor.[1] At higher concentrations, the desired effect may be observable at earlier time points. Conversely, lower, more physiologically relevant concentrations may require longer incubation times to produce a significant response. It is advisable to conduct time-course experiments at a concentration around the anticipated IC50 value.[1]

Q4: Should the cell culture medium be changed during a long incubation period (e.g., beyond 48 hours)?

A4: For incubation times that extend beyond 48 hours, it is good practice to consider refreshing the medium that contains the inhibitor. This helps to ensure that the concentration of this compound remains stable throughout the experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cytotoxicity observed in all wells, including at low concentrations. The compound may have off-target toxicity.[1]1. Reduce the maximum incubation time; test earlier time points (e.g., 24h and 48h instead of 72h).[1]2. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically ≤ 0.1%). Run a vehicle-only control.[2]
No significant effect on cell viability is observed even at high concentrations. The incubation time may be too short for the compound to elicit a response.Extend the incubation period. Test later time points such as 72 or 96 hours, ensuring to refresh the media for longer incubations.
The IC50 value of the compound decreases significantly with each increasing time point. The maximal effect of the compound has not yet been reached.The optimal incubation time is the point at which the IC50 value stabilizes. Continue to test longer incubation times until the IC50 value remains consistent between two consecutive time points.[1]
Inconsistent results between replicate experiments. Variability in experimental conditions.1. Use cells within a consistent and low passage number range.2. Standardize all incubation times, including compound treatment and assay steps.[2]3. Use fresh, high-quality reagents.4. Avoid using the outer wells of microplates, which are prone to evaporation.[2]5. Ensure strict aseptic technique to prevent contamination.[2]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Cell Viability Assays

This protocol describes a method to determine the ideal incubation time for this compound by measuring its effect on cell viability at multiple time points.

Materials:

  • 96-well cell culture plates

  • Your chosen cell line

  • Complete culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., MTS or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well). Allow the cells to adhere and resume logarithmic growth for 18-24 hours.[1]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[1]

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the inhibitor dilutions and controls to the appropriate wells.[1]

  • Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[1]

  • Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay according to the manufacturer's instructions.[1]

  • Data Analysis:

    • Normalize the data to the vehicle-only controls for each time point to calculate the percent viability.[1]

    • Plot the percent viability against the log of the inhibitor concentration for each incubation time.

    • Use non-linear regression to determine the IC50 value at each time point.[1]

    • The optimal incubation time is the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[1]

Visualizations

G Workflow for Optimizing Inhibitor Incubation Time cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed_cells Seed Cells in 96-well Plates prepare_inhibitor Prepare Serial Dilutions of Compound add_inhibitor Add Compound to Cells prepare_inhibitor->add_inhibitor incubate_24h Incubate Plate 1 for 24h add_inhibitor->incubate_24h incubate_48h Incubate Plate 2 for 48h add_inhibitor->incubate_48h incubate_72h Incubate Plate 3 for 72h add_inhibitor->incubate_72h viability_assay_24h Perform Viability Assay on Plate 1 incubate_24h->viability_assay_24h viability_assay_48h Perform Viability Assay on Plate 2 incubate_48h->viability_assay_48h viability_assay_72h Perform Viability Assay on Plate 3 incubate_72h->viability_assay_72h analyze_data Analyze Data & Determine IC50 for each Time Point viability_assay_24h->analyze_data viability_assay_48h->analyze_data viability_assay_72h->analyze_data optimal_time Optimal Incubation Time Determined analyze_data->optimal_time Identify Time Point with Stable IC50

Caption: Workflow for optimizing inhibitor incubation time.

G Hypothetical Signaling Pathway Inhibition receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response compound This compound compound->kinase2 Inhibition

Caption: A generic signaling pathway inhibited by a compound.

References

"1-Methyl-4-(3-nitrobenzyl)piperazine" troubleshooting unexpected experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-(3-nitrobenzyl)piperazine.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields in the synthesis of this compound, typically prepared by the alkylation of 1-methylpiperazine with a 3-nitrobenzyl halide, can arise from several factors.

  • Side Reactions: The primary competing reaction is the di-alkylation of 1-methylpiperazine, where the 3-nitrobenzyl group attaches to both nitrogen atoms, forming a quaternary ammonium salt.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient stirring.

  • Suboptimal Base: The choice and amount of base are critical. An insufficient amount of a weak base may not effectively neutralize the acid generated during the reaction, thereby protonating the starting piperazine and reducing its nucleophilicity.

  • Poor Quality Reagents: The purity of 1-methylpiperazine and the 3-nitrobenzyl halide is important. Impurities can interfere with the reaction.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of 1-methylpiperazine (e.g., 1.1 to 1.5 equivalents) to favor mono-alkylation.

  • Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature or time if the starting material is still present.

  • Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) in sufficient quantity (at least 2 equivalents) to neutralize the generated acid.

  • Reagent Purity: Ensure the purity of your starting materials. If necessary, purify them before use.

Question 2: My final product is an oil and is difficult to purify by column chromatography. What can I do?

Answer: this compound is a basic compound, which can lead to tailing on silica gel chromatography and result in an oily product.

Troubleshooting Steps:

  • Acid-Base Extraction: After the reaction, perform an acid-base workup. Extract the reaction mixture with an acidic solution (e.g., 1 M HCl) to protonate your product and move it to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH > 10 and extract your product with an organic solvent like dichloromethane or ethyl acetate.

  • Salt Formation for Purification: Convert the oily free base into its hydrochloride salt. This can often be achieved by dissolving the oil in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another compatible solvent. The resulting solid salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Modified Column Chromatography: If you must use column chromatography, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress tailing.

Question 3: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?

Answer: Besides unreacted starting materials, the main impurities are typically:

  • 1,4-Bis(3-nitrobenzyl)-1-methylpiperazinium salt: The di-alkylated product.

  • 1,4-Dimethylpiperazine: If there are impurities in the starting 1-methylpiperazine.

  • Side products from the 3-nitrobenzyl halide: Decomposition or self-reaction products of the alkylating agent, especially if the reaction is run at high temperatures for extended periods.

Troubleshooting Steps:

  • Spectroscopic Analysis: Use ¹H NMR and LC-MS to identify the impurities. The di-alkylated product will have a different mass and NMR spectrum.

  • Purification: As mentioned above, acid-base extraction is effective at separating the basic product from non-basic impurities. The di-alkylated product, being a salt, will have different solubility properties and may be removed during the workup.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic protocol for this compound?

A1: A general procedure involves the nucleophilic substitution of a 3-nitrobenzyl halide with 1-methylpiperazine. A protocol adapted from the synthesis of the 4-nitro isomer is provided in the Experimental Protocols section.

Q2: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals for the methyl group (singlet, ~2.3 ppm), piperazine protons (multiplets, ~2.4-2.6 ppm), benzylic protons (singlet, ~3.5 ppm), and aromatic protons of the 3-nitrophenyl group (multiplets, ~7.4-8.2 ppm).

  • ¹³C NMR: Resonances for the methyl carbon, piperazine carbons, benzylic carbon, and the aromatic carbons.

  • Mass Spectrometry (ESI+): An [M+H]⁺ peak at m/z 236.13.

Q3: How should I store this compound?

A3: It should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.

Q4: What are the potential biological activities of this compound?

A4: Derivatives of nitrobenzylpiperazine have been investigated for various biological activities, including antimicrobial and antifungal properties. However, the specific biological targets and signaling pathways for this compound have not been detailed in the available literature.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.29 g/mol
AppearanceSolid
Melting Point49 °C
Boiling Point355.8 ± 27.0 °C at 760 mmHg
Storage TemperatureRoom Temperature

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the 4-nitro isomer.

Materials:

  • 1-Methylpiperazine

  • 3-Nitrobenzyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methylpiperazine (1.1 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 3-nitrobenzyl bromide (1.0 equivalent) in DMF dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into a large volume of cold water.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolve the crude product from Protocol 1 in an organic solvent like dichloromethane.

  • Extract the organic solution with 1 M HCl (3 x volumes). The product will move to the aqueous layer.

  • Combine the acidic aqueous layers and wash with a small amount of dichloromethane to remove any remaining non-basic impurities.

  • Basify the aqueous layer to pH > 10 by the slow addition of 1 M NaOH while cooling in an ice bath.

  • Extract the basified aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Mandatory Visualizations

Synthesis_Pathway reagent1 1-Methylpiperazine conditions K₂CO₃, DMF Room Temperature reagent1->conditions reagent2 3-Nitrobenzyl bromide reagent2->conditions product This compound side_product 1,4-Bis(3-nitrobenzyl)-1-methylpiperazinium bromide conditions->product Major Product conditions->side_product Side Product (Di-alkylation)

Caption: Synthesis of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result issue1 Low Yield start->issue1 issue2 Oily Product / Purification Difficulty start->issue2 issue3 Multiple Spots on TLC start->issue3 cause1a Side Reactions (Di-alkylation) issue1->cause1a cause1b Incomplete Reaction issue1->cause1b cause2a Basic Nature of Product issue2->cause2a cause3a Starting Materials / Side Products issue3->cause3a solution1a Adjust Stoichiometry (excess piperazine) cause1a->solution1a solution1b Optimize Reaction Time/Temp cause1b->solution1b solution2a Acid-Base Extraction or Salt Formation cause2a->solution2a solution3a Spectroscopic Analysis (NMR, MS) and Purification cause3a->solution3a

Caption: Troubleshooting workflow for experimental issues.

"1-Methyl-4-(3-nitrobenzyl)piperazine" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-4-(3-nitrobenzyl)piperazine

This guide provides troubleshooting information and frequently asked questions regarding the stability and long-term storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture, heat, and sources of ignition.[3][4] Many suppliers recommend storing the material locked up.[1][2][4]

Q2: I've observed a color change in my solid compound upon storage. What could be the cause?

A2: A color change, such as yellowing or darkening, often indicates chemical degradation.[5] The most common causes for piperazine derivatives are photodegradation from exposure to light and oxidation from contact with air.[5][6] To prevent this, always store the substance in light-resistant containers and ensure the container is well-sealed.[4][5]

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: Whenever possible, it is highly recommended to use freshly prepared solutions for experiments to ensure potency and reproducibility.[5] If solutions must be stored, they should be kept at low temperatures, such as -20°C or -80°C.[5] To avoid degradation from repeated freeze-thaw cycles, consider storing solutions in small, single-use aliquots.[5]

Q4: My experimental results have been inconsistent. Could this be related to compound stability?

A4: Yes, inconsistent results, such as a loss of expected potency or unexpected biological effects, are a common sign of compound degradation.[5] It is critical to assess the stability of your compound under your specific experimental conditions, including the solvent system and storage method.[5]

Q5: What are the primary degradation pathways for piperazine-based compounds?

A5: Piperazine derivatives are susceptible to several degradation pathways, including oxidation, hydrolysis, and photodegradation.[5][7] The stability can be highly dependent on factors like pH, temperature, and exposure to light.[5][7] Thermal degradation can also occur at elevated temperatures.[8][9]

Troubleshooting Guides

Issue: Difficulty Separating the Parent Compound from Degradants in HPLC Analysis

Developing a robust, stability-indicating HPLC method is essential for accurately assessing degradation. If you are facing challenges in separating the parent peak from degradation products, consider the following optimization steps:

  • Column Selection: While C18 columns are widely used, the polarity and basic nature of piperazine derivatives may require a different stationary phase for optimal separation. Consider testing C8, phenyl, or cyano columns to achieve a different selectivity.[5]

  • Mobile Phase pH Adjustment: As a basic compound, the retention and peak shape of this compound are highly sensitive to the pH of the mobile phase. Experiment with different pH values of the aqueous portion of your mobile phase to improve resolution.[5]

  • Organic Modifier: Varying the type (e.g., acetonitrile vs. methanol) and proportion of the organic solvent can significantly alter the separation profile.[5]

  • Use of Additives: Peak tailing is a common issue with basic analytes. Adding a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase can help reduce tailing and improve peak symmetry.[5]

  • Gradient Elution: If isocratic elution fails to provide adequate separation, implementing a gradient elution program, where the mobile phase composition changes over the course of the run, can often resolve closely eluting peaks.[5]

Quantitative Stability Data

Table 1: Comparative Stability of Synthetic Piperazines in Human Whole Blood Over 12 Months

Compound ClassExample CompoundStorage Condition% Remaining After 12 MonthsReference
Benzylpiperazines 1-(4-methylbenzyl)-piperazine-20°C> 70%[10]
Phenylpiperazines 1-(4-methoxyphenyl)-piperazineRoom TemperatureNot Detected after 6 months[10]
Phenylpiperazines 1-(4-methoxyphenyl)-piperazine4°CNot Detected after 6 months[10]

This data suggests that the benzylpiperazine scaffold, which is present in this compound, is generally more stable than the phenylpiperazine scaffold, especially when stored at or below refrigerated temperatures.[10]

Experimental Protocols

Protocol: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability profile of this compound.

Objective: To identify the potential degradation products and pathways by subjecting the compound to stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Place an aliquot of the stock solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. Compare the chromatograms to identify new peaks corresponding to degradation products and observe the decrease in the parent compound peak.

Visualizations

G start Inconsistent Experimental Results Observed check_storage Review Compound Storage Conditions start->check_storage check_solution Review Solution Preparation & Storage start->check_solution is_solid Is the solid compound stored properly? (Cool, Dry, Dark) check_storage->is_solid verify_purity Verify Compound Purity (e.g., via HPLC) is_solid->verify_purity Yes degradation_suspected Degradation is Likely is_solid->degradation_suspected No is_fresh Was the solution freshly prepared? check_solution->is_fresh is_frozen If stored, was it in single-use aliquots at -20°C or below? is_fresh->is_frozen No is_fresh->verify_purity Yes is_frozen->verify_purity Yes is_frozen->degradation_suspected No verify_purity->degradation_suspected Purity < Expected issue_elsewhere Issue May Lie Elsewhere (e.g., Assay, Reagents) verify_purity->issue_elsewhere Purity OK

Caption: Troubleshooting workflow for stability issues.

G parent This compound photo Photodegradation Products (Often Colored) parent->photo oxidized Oxidized Impurities parent->oxidized hydrolyzed Hydrolysis Products parent->hydrolyzed thermal Thermal Degradants parent->thermal light Light / UV light->photo oxygen Oxygen (Air) oxygen->oxidized ph Non-optimal pH (in solution) ph->hydrolyzed heat Elevated Temperature heat->thermal

Caption: Potential degradation pathways.

References

Technical Support Center: Minimizing Cytotoxicity of 1-Methyl-4-(3-nitrobenzyl)piperazine in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides, FAQs, and protocols are intended to provide general strategies for minimizing the cytotoxicity of investigational compounds like "1-Methyl-4-(3-nitrobenzyl)piperazine" in primary cell cultures. The information provided is based on established principles of in vitro toxicology and data from structurally related piperazine derivatives. As of the last update, no specific public data regarding the biological activity or cytotoxicity of "this compound" is available. Therefore, the recommendations and data presented are for illustrative and guidance purposes only.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our primary cell cultures when treated with this compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity with a new compound, a systematic approach is crucial. Begin by verifying the fundamentals of your experimental setup. This includes confirming the final concentration of the compound and the solvent (e.g., DMSO) in the culture medium. It is also vital to ensure the health and viability of your primary cells before initiating treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.

Q2: How can we reduce the cytotoxic effects of this compound without compromising its potential therapeutic or biological efficacy?

A2: Several strategies can be employed to mitigate cytotoxicity. Consider reducing the compound's concentration or shortening the incubation period. Optimizing cell culture conditions, such as serum concentration and seeding density, can also enhance cell resilience.[1] If the compound's mechanism involves a specific pathway, co-treatment with an inhibitor of a downstream effector of toxicity could be explored. For compounds that are metabolized into toxic byproducts, the use of metabolic inhibitors might be beneficial.

Q3: What are the potential mechanisms of cytotoxicity for piperazine-based compounds?

A3: Studies on various piperazine derivatives suggest that they can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This can involve the activation of caspases, release of cytochrome c from mitochondria, and changes in mitochondrial membrane potential.[2] Some piperazine compounds have also been shown to cause cell cycle arrest.[4]

Q4: How do I differentiate between apoptosis and necrosis induced by this compound?

A4: Several assays can distinguish between these two forms of cell death. Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. Caspase activity assays can also specifically measure apoptosis.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Recommended Solution
High levels of cell death observed even at low concentrations High sensitivity of the primary cell type: Primary cells are generally more sensitive than immortalized cell lines.[5]Perform a broad dose-response experiment starting from very low (nanomolar) concentrations to accurately determine the non-toxic range.
Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic at higher concentrations.Ensure the final solvent concentration in the culture medium is minimal, ideally below 0.1%, and include a vehicle-only control in your experiments.[1]
Compound instability: The compound may degrade in the culture medium, leading to the formation of toxic byproducts.Assess the stability of the compound in your culture medium over the experimental duration using analytical methods like HPLC.
Inconsistent results or high variability between experiments Inconsistent cell health or passage number: Primary cells have a limited lifespan, and their characteristics can change with each passage.[1]Use cells at a consistent and low passage number for all experiments. Regularly assess cell viability and morphology before starting an experiment.
Variable cell seeding density: The density at which cells are plated can influence their response to drugs.[6]Use a consistent seeding density for all experiments and ensure an even distribution of cells across the wells.
Difficulty in establishing a clear dose-response relationship Compound precipitation: The compound may not be fully soluble at higher concentrations in the culture medium.Visually inspect the culture medium for any signs of precipitation. Determine the solubility of the compound in your specific medium.
Complex biological response: The compound might have biphasic effects or induce both cytostatic (growth inhibition) and cytotoxic effects at different concentrations.Employ assays that can distinguish between cytotoxicity and cytostaticity, such as comparing cell counts over time with viability assays.

Quantitative Data Summary

The following tables provide hypothetical quantitative data to illustrate the potential cytotoxic profile of this compound in a primary human hepatocyte model.

Table 1: Dose-Response Cytotoxicity of this compound on Primary Human Hepatocytes (MTT Assay)

Concentration (µM)% Viability (24h)% Viability (48h)
0 (Vehicle Control)100 ± 4.5100 ± 5.2
198 ± 3.895 ± 4.1
592 ± 5.185 ± 6.3
1075 ± 6.260 ± 7.5
2545 ± 7.830 ± 8.1
5020 ± 5.910 ± 4.7
1005 ± 2.3< 5

Table 2: Induction of Apoptosis by this compound (Caspase-3/7 Activity)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (24h)
0 (Vehicle Control)1.0 ± 0.2
102.5 ± 0.4
255.8 ± 0.7
509.2 ± 1.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To assess cell metabolic activity as an indicator of cell viability.[7]

Materials:

  • Primary cells

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 2 hours at 37°C in the dark.

  • Read the absorbance at 570 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Objective: To quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[9]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Microplate reader

Procedure:

  • After treating the cells with this compound for the desired duration, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Primary Cell Culture seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells prepare_compound Prepare Compound Stock and Working Solutions seed_cells->prepare_compound treat_cells Treat Cells with Serial Dilutions prepare_compound->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay measure Measure Absorbance/Luminescence mtt_assay->measure ldh_assay->measure caspase_assay->measure calculate Calculate CC50 and Analyze Mechanisms measure->calculate

Caption: A general experimental workflow for assessing compound-induced cytotoxicity.

signaling_pathway Plausible Apoptotic Pathways for a Piperazine Derivative cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Binds/Activates mitochondria Mitochondria compound->mitochondria Induces Stress disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential signaling pathways leading to apoptosis induced by a novel compound.

References

"1-Methyl-4-(3-nitrobenzyl)piperazine" improving blood-brain barrier penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to improve blood-brain barrier (BBB) penetration of therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess if my compound, such as 1-Methyl-4-(3-nitrobenzyl)piperazine, can cross the blood-brain barrier?

A1: The initial assessment typically involves in silico predictions and in vitro modeling. Computational models can predict physicochemical properties conducive to BBB penetration, such as low molecular weight, moderate lipophilicity, and a limited number of hydrogen bonds. Subsequently, in vitro models, like the parallel artificial membrane permeability assay (PAMPA) or cell-based assays using immortalized brain endothelial cells (like hCMEC/D3), can provide initial experimental evidence of permeability.

Q2: What are the most common in vitro models for studying blood-brain barrier permeability?

A2: The most common in vitro models are Transwell assays utilizing brain endothelial cells.[1][2] These can be simple monocultures of cells like hCMEC/D3 or more complex co-culture models that include pericytes and astrocytes to better mimic the in vivo neurovascular unit.[3] Some advanced models also incorporate shear stress to simulate blood flow.[2]

Q3: How is the integrity of an in vitro BBB model measured and why is it important?

A3: The integrity of an in vitro BBB model is crucial for obtaining reliable permeability data. It is primarily measured by two methods:

  • Transendothelial Electrical Resistance (TEER): This measures the electrical resistance across the cell monolayer, with higher TEER values indicating tighter junctions and a less permeable barrier.[3]

  • Paracellular Permeability Assays: These assays measure the passage of fluorescently labeled, membrane-impermeable molecules (like Lucifer Yellow or FITC-dextran) across the cell layer. Low passage of these molecules indicates high barrier integrity.

Q4: What are the key differences between in vitro and in vivo BBB permeability studies?

A4: In vitro studies offer high-throughput screening and mechanistic insights in a controlled environment but may not fully replicate the complexity of the in vivo BBB.[1] In vivo studies in animal models provide data on pharmacokinetics and brain uptake in a complete physiological system but are lower-throughput and more complex to perform.

Troubleshooting Guides

Low TEER Values in In Vitro BBB Models
Potential Cause Troubleshooting Steps
Cell Culture Contamination Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and consider antibiotic/antimycotic agents in the culture medium.
Suboptimal Cell Seeding Density Optimize the seeding density to ensure a confluent monolayer forms. Perform a cell titration experiment to determine the optimal number of cells per Transwell insert.
Poor Cell Health Ensure proper nutrition with appropriate media and supplements. Monitor cell morphology and viability. Passage cells at the correct confluence and avoid over-passaging.
Incomplete Cell Differentiation For certain cell types, differentiation protocols may be required to induce tight junction formation. Ensure all steps of the differentiation protocol are followed correctly.
Incompatible Coating of Transwell Inserts The inserts should be coated with an appropriate extracellular matrix component (e.g., collagen, fibronectin) to promote cell attachment and growth. Optimize the coating material and concentration.
High Variability in Permeability Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Monolayer Integrity Monitor TEER values for all Transwell inserts before starting the permeability assay. Only use inserts that fall within a predefined acceptable TEER range.
Inaccurate Compound Concentration Ensure accurate preparation of stock and working solutions of the test compound. Use calibrated pipettes and perform quality control checks on the analytical method used for quantification.
Assay Timing and Sampling Errors Standardize the incubation times for the permeability assay. Collect samples from the donor and receiver compartments at precise time points.
Issues with Analytical Method Validate the analytical method (e.g., LC-MS/MS, HPLC) for linearity, accuracy, and precision in the relevant biological matrix.
Compound Instability Assess the stability of the compound in the assay buffer and in the presence of cells over the duration of the experiment.

Experimental Protocols

General Protocol for In Vitro BBB Permeability Assay using a Transwell Model

This protocol outlines a general procedure for assessing the permeability of a test compound across a brain endothelial cell monolayer.

1. Cell Seeding:

  • Coat Transwell inserts with an appropriate extracellular matrix protein (e.g., rat tail collagen type I).
  • Seed brain endothelial cells (e.g., hCMEC/D3) onto the apical side of the inserts at a pre-optimized density.
  • Culture the cells until a confluent monolayer is formed, typically monitoring TEER values to assess barrier integrity.

2. Permeability Experiment:

  • Once the TEER values have stabilized at an acceptable level, wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Add the test compound at a known concentration to the apical (donor) chamber.
  • Add fresh transport buffer to the basolateral (receiver) chamber.
  • Incubate at 37°C with gentle shaking.
  • At predetermined time points (e.g., 15, 30, 60, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. A sample should also be taken from the donor chamber at the beginning and end of the experiment.

3. Sample Analysis:

  • Quantify the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
  • dQ/dt is the rate of compound appearance in the receiver chamber.
  • A is the surface area of the Transwell membrane.
  • C0 is the initial concentration of the compound in the donor chamber.

Visualizations

Experimental_Workflow cluster_In_Silico In Silico Analysis cluster_In_Vitro In Vitro Screening cluster_In_Vivo In Vivo Validation InSilico Physicochemical Prediction PAMPA PAMPA InSilico->PAMPA Initial Screen CellCulture Cell Culture (e.g., hCMEC/D3) PAMPA->CellCulture Proceed if Permeable TEER TEER Measurement CellCulture->TEER Assess Barrier Integrity PermeabilityAssay Transwell Permeability Assay TEER->PermeabilityAssay Proceed if TEER is High DataAnalysis Papp Calculation PermeabilityAssay->DataAnalysis AnimalModel Animal Model Administration DataAnalysis->AnimalModel Promising Candidates PK_PD Pharmacokinetic/ Pharmacodynamic Studies AnimalModel->PK_PD BrainUptake Brain Tissue Quantification PK_PD->BrainUptake

Caption: A typical workflow for screening compounds for BBB penetration.

BBB_Model_Troubleshooting cluster_Causes Potential Causes cluster_Solutions Solutions Start Low TEER Values Observed Contamination Contamination? Start->Contamination Density Incorrect Seeding Density? Start->Density Health Poor Cell Health? Start->Health CheckCulture Check Culture for Contaminants Contamination->CheckCulture Yes OptimizeDensity Optimize Seeding Density Density->OptimizeDensity Yes AssessViability Assess Cell Viability and Morphology Health->AssessViability Yes

Caption: Troubleshooting logic for low TEER values in BBB models.

References

"1-Methyl-4-(3-nitrobenzyl)piperazine" addressing metabolic instability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Methyl-4-(3-nitrobenzyl)piperazine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic instability of this compound in vivo.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments involving this compound.

Q1: We are observing unexpectedly low plasma concentrations and high clearance of this compound in our rodent model. What are the potential causes and how can we investigate this?

A1: Rapid clearance and low exposure are classic signs of metabolic instability. The likely causes are extensive first-pass metabolism in the liver or gut wall. Piperazine derivatives are known to be substrates for cytochrome P450 (CYP) enzymes, which can lead to rapid biotransformation.[1][2]

Troubleshooting Steps:

  • In Vitro Metabolic Stability Assay: Perform an in vitro assay using liver microsomes from the same species used in your in vivo study.[3] This will help determine the intrinsic clearance of the compound. A short half-life in this assay is indicative of high metabolic turnover.

  • Metabolite Identification: Analyze plasma and urine samples from your in vivo study using LC-MS/MS to identify the major metabolites.[4] This will reveal the primary metabolic pathways and "soft spots" on the molecule that are susceptible to metabolism.

  • CYP Inhibition Studies: Use specific chemical inhibitors for major CYP isoforms (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4) in your microsomal assay to identify the key enzymes responsible for the metabolism.[5]

Q2: Our LC-MS/MS analysis shows a complex metabolite profile with several unexpected peaks that do not correspond to simple hydroxylation or N-dealkylation. What could be happening?

A2: A complex metabolite profile may suggest the formation of reactive metabolites or degradation of the piperazine ring. The piperazine ring itself can undergo bioactivation to form reactive iminium ions.[6] Additionally, N-benzylpiperazine and its analogs can be metabolized through pathways that lead to the opening of the piperazine ring.[7]

Troubleshooting Steps:

  • Reactive Metabolite Trapping: In your in vitro microsomal incubations, include trapping agents like potassium cyanide (KCN) or glutathione (GSH) to capture reactive intermediates.[8] The detection of cyano or GSH adducts by LC-MS/MS can confirm the formation of reactive species.

  • High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to obtain accurate mass measurements of the unknown metabolites. This will aid in the elucidation of their elemental composition and proposed structures.

  • In Silico Prediction: Employ computational tools to predict potential sites of metabolism and the likelihood of reactive metabolite formation.[8]

Q3: We have identified that N-dealkylation is a major metabolic pathway. How can we modify the molecule to improve its stability?

A3: N-dealkylation is a common metabolic pathway for piperazine derivatives.[1] To address this, consider the following structural modifications:

  • Steric Hindrance: Introduce bulky groups near the nitrogen atoms to sterically hinder the approach of metabolizing enzymes.

  • Electronic Modification: Replace the N-methyl group with a group that is less prone to oxidation, such as a cyclopropylmethyl group.

  • Deuteration: Strategically replace hydrogens on the N-methyl group with deuterium. The stronger carbon-deuterium bond can slow down the rate of metabolism (the "kinetic isotope effect").

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic pathways for N-benzylpiperazine derivatives?

A1: The primary metabolic pathways for N-benzylpiperazine derivatives include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring.[7]

  • N-Dealkylation: Removal of the benzyl group or the methyl group.[1]

  • Piperazine Ring Degradation: Oxidative processes that lead to the opening of the piperazine ring, potentially forming metabolites like N-benzylethylenediamine.[7][9]

  • Phase II Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[10]

Q2: Which cytochrome P450 isozymes are typically involved in the metabolism of piperazine-containing compounds?

A2: Several CYP isozymes can metabolize piperazine derivatives. The most commonly implicated are CYP3A4, CYP2D6, and CYP1A2.[1][5] The specific isozymes involved can vary depending on the substituents on the piperazine and aromatic rings.

Q3: How does metabolic instability affect the pharmacokinetic profile of a compound?

A3: High metabolic instability typically leads to:

  • High Clearance (CL): The body efficiently eliminates the drug.[11]

  • Short Half-life (t½): The drug is removed from circulation quickly.[11]

  • Low Bioavailability (F): A significant portion of the orally administered dose is metabolized before it reaches systemic circulation (first-pass effect).

  • High Intersubject Variability: Differences in metabolic enzyme expression and activity between individuals can lead to large variations in drug exposure.[2]

Data Presentation

Table 1: Predicted Metabolic Pathways for this compound

Pathway Predicted Metabolites Description
Aromatic Hydroxylation Hydroxylated nitrobenzyl derivativesAddition of a hydroxyl group to the nitrobenzyl ring.
N-Dealkylation (Benzyl) 1-MethylpiperazineCleavage of the bond between the piperazine nitrogen and the benzyl group.
N-Dealkylation (Methyl) 1-(3-Nitrobenzyl)piperazineCleavage of the bond between the piperazine nitrogen and the methyl group.
Piperazine Ring Oxidation Oxidized piperazine ring derivativesHydroxylation or other oxidative modifications of the piperazine ring.
Nitro Reduction Amino-benzyl derivativesReduction of the nitro group to an amino group.
Phase II Conjugation Glucuronide or sulfate conjugatesConjugation of hydroxylated metabolites to increase water solubility.

Table 2: Hypothetical Pharmacokinetic Parameters of Metabolically Unstable vs. Stable Compounds

Parameter Unstable Compound (e.g., this compound) Stable Analog
Oral Bioavailability (F) < 10%> 60%
Clearance (CL) (mL/min/kg) > 50< 15
Half-life (t½) (hours) < 1> 8
Area Under the Curve (AUC) (ng*h/mL) LowHigh
Maximum Concentration (Cmax) (ng/mL) LowHigh

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a test compound.[12]

1. Materials:

  • Pooled liver microsomes (from the species of interest, e.g., human, rat)[13]

  • Test compound (this compound)

  • Phosphate buffer (100 mM, pH 7.4)[12]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Positive control compounds (e.g., dextromethorphan, midazolam)[13]

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and then create a working solution in acetonitrile.[12]

  • Thaw the liver microsomes on ice. Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[3]

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).[13]

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[3][12]

  • Include control incubations:

    • Negative control (without NADPH) to assess non-enzymatic degradation.

    • Positive controls to ensure the metabolic activity of the microsomes.

  • Centrifuge the plate to precipitate the microsomal proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

Visualizations

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Aromatic_Hydroxylation Aromatic Hydroxylation This compound->Aromatic_Hydroxylation CYP450 N_Dealkylation_Benzyl N-Dealkylation (Benzyl) This compound->N_Dealkylation_Benzyl CYP450 N_Dealkylation_Methyl N-Dealkylation (Methyl) This compound->N_Dealkylation_Methyl CYP450 Piperazine_Oxidation Piperazine Ring Oxidation This compound->Piperazine_Oxidation CYP450 Nitro_Reduction Nitro Reduction This compound->Nitro_Reduction Glucuronidation_Sulfation Glucuronidation / Sulfation Aromatic_Hydroxylation->Glucuronidation_Sulfation UGTs/SULTs

Caption: Predicted metabolic pathways of this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Microsomes Prepare Microsomal Suspension Pre_Incubate Pre-incubate Microsomes and Compound at 37°C Prepare_Microsomes->Pre_Incubate Prepare_Compound Prepare Test Compound Working Solution Prepare_Compound->Pre_Incubate Prepare_NADPH Prepare NADPH Regenerating System Start_Reaction Initiate Reaction with NADPH Prepare_NADPH->Start_Reaction Pre_Incubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45 min) Start_Reaction->Time_Points Terminate Terminate with Cold ACN + Internal Standard Time_Points->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge LCMS_Analysis LC-MS/MS Analysis of Supernatant Centrifuge->LCMS_Analysis Data_Processing Calculate t½ and Clint LCMS_Analysis->Data_Processing

Caption: Workflow for an in vitro metabolic stability assay.

References

Validation & Comparative

Comparative Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine and Other Piperazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed for a wide range of therapeutic applications, including as antipsychotic, antidepressant, anxiolytic, and antimicrobial agents. The versatility of the piperazine structure allows for modifications that can fine-tune a compound's affinity and selectivity for various biological targets.

Structure-Activity Relationships in Benzylpiperazine Derivatives

The biological activity of benzylpiperazine derivatives is significantly influenced by the nature and position of substituents on the benzyl ring. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the compound's interaction with receptor binding pockets.

A notable example is the comparison between different substituted benzylpiperazines. While specific data for 1-Methyl-4-(3-nitrobenzyl)piperazine is scarce, studies on related compounds offer insights into potential structure-activity relationships. For example, the position of a substituent on the phenyl ring of benzylpiperazine derivatives has been shown to significantly impact their affinity for serotonin and dopamine receptors.

General Experimental Approaches for Activity Assessment

To evaluate and compare the activity of piperazine derivatives, a standard battery of in vitro and in vivo assays is typically employed. These protocols are essential for determining the potency, selectivity, and efficacy of new chemical entities.

Radioligand Binding Assays

This technique is fundamental for determining the affinity of a compound for a specific receptor. The protocol involves incubating a radiolabeled ligand with a preparation of cell membranes expressing the target receptor, in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value.

Experimental Workflow: Radioligand Binding Assay

G prep Prepare Receptor Membranes incubation Incubate at Specific Temperature prep->incubation radioligand Add Radiolabeled Ligand radioligand->incubation test_compound Add Test Compound (Varying Concentrations) test_compound->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity using Scintillation Counting filtration->scintillation analysis Calculate IC50 Values scintillation->analysis

Caption: Workflow for a typical radioligand binding assay to determine receptor affinity.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or inhibition. Common functional assays include measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions.

Signaling Pathways of Interest

Many piperazine derivatives exert their effects on the central nervous system by modulating monoaminergic systems, particularly serotonin (5-HT) and dopamine (DA) pathways. Understanding these signaling cascades is vital for interpreting the functional activity of these compounds.

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation

G Ligand Piperazine Derivative GPCR GPCR (e.g., 5-HT Receptor) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A simplified signaling pathway for a G-protein coupled receptor activated by a piperazine derivative.

Concluding Remarks

While a direct comparative analysis of this compound with other piperazine derivatives is hampered by the lack of specific experimental data in the public domain, the general principles of structure-activity relationships and established experimental protocols provide a framework for its evaluation. Further research is necessary to elucidate the precise pharmacological profile of this compound and to position it within the broader landscape of bioactive piperazine derivatives. Researchers are encouraged to utilize the described experimental approaches to generate the data required for a comprehensive comparison.

A Comparative Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine and Known CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the novel compound 1-Methyl-4-(3-nitrobenzyl)piperazine with a selection of established reference compounds known for their activity within the central nervous system (CNS). Due to the current lack of publicly available experimental data for this compound, this comparison is based on a structural analogy to known pharmacophores and aims to provide a predictive framework for its potential biological activity. The guide details the mechanisms of action of well-characterized antipsychotic and anxiolytic/antidepressant drugs, including Olanzapine, Risperidone, Clozapine, and Gepirone. These compounds have been selected as relevant comparators due to their interaction with dopamine and serotonin receptors, which are plausible targets for a compound with the structural motifs of this compound. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to guide future research and evaluation of this novel molecule.

Introduction to this compound and Reference Compounds

This compound is a novel compound featuring a methylpiperazine moiety linked to a nitrobenzyl group. The piperazine core is a well-established scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[1][2] The presence of the methylpiperazine group, in particular, is common in CNS-active compounds. The nitrobenzyl component introduces specific electronic and steric properties that may influence receptor binding and overall pharmacological profile.

Given its structural features, it is hypothesized that this compound may interact with key neurotransmitter receptors in the CNS, such as dopamine and serotonin receptors. To provide a robust comparative framework, we have selected the following well-characterized drugs as reference compounds:

  • Olanzapine: An atypical antipsychotic with a high affinity for dopamine D2 and serotonin 5-HT2A receptors.[3][4][5][6][7]

  • Risperidone: An atypical antipsychotic that acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[8][9][10][11][12]

  • Clozapine: An atypical antipsychotic with a complex pharmacological profile, including antagonism of dopamine (with a higher affinity for D4 over D2) and serotonin 5-HT2A receptors.[13][14][15][16][17]

  • Gepirone: An anxiolytic and antidepressant that functions as a partial agonist of the serotonin 5-HT1A receptor.[18][19][20][21][22]

Comparative Data Presentation

The following table summarizes the receptor binding affinities (Ki, in nM) of the selected reference compounds for key dopamine and serotonin receptors. This data provides a quantitative basis for comparing the expected pharmacological profile of novel compounds like this compound.

ReceptorOlanzapine (Ki, nM)Risperidone (Ki, nM)Clozapine (Ki, nM)Gepirone (Ki, nM)
Dopamine D211-313.1-6.1126-250>10,000
Dopamine D4277.321-30>10,000
Serotonin 5-HT1A2242401703.2
Serotonin 5-HT2A4-130.16-0.55.4-13460
Serotonin 5-HT2C114.89.4550

Note: Ki values are approximate and can vary depending on the specific experimental conditions. Data is compiled from various public sources.

Experimental Protocols

To facilitate the experimental evaluation of this compound, detailed methodologies for key in vitro assays are provided below.

Radioligand Receptor Binding Assay

This assay is a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol for D2).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Scintillation cocktail and scintillation counter.

  • 96-well filter plates.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for Dopamine D2 and Serotonin 5-HT1A/5-HT2A receptors, which are key targets for the reference compounds and potential targets for this compound.

Dopamine_D2_Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Serotonin1A Serotonin HT1AR 5-HT1A Receptor Serotonin1A->HT1AR Gi_1A Gi HT1AR->Gi_1A AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A ↓ cAMP AC_1A->cAMP_1A Serotonin2A Serotonin HT2AR 5-HT2A Receptor Serotonin2A->HT2AR Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC

Caption: Serotonin 5-HT1A and 5-HT2A Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines a typical workflow for conducting a radioligand binding assay.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prep_reagents prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound assay_setup Set up Assay Plate (Total, Non-specific, Test Compound) prep_reagents->assay_setup prep_compound->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Measure Radioactivity scintillation->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet available, its structural similarity to known CNS-active agents, particularly those containing a methylpiperazine moiety, suggests a potential for interaction with dopamine and serotonin receptors. The comparative data and detailed protocols provided in this guide offer a foundational framework for the systematic evaluation of this novel compound.

Future research should focus on performing in vitro receptor binding and functional assays to characterize the pharmacological profile of this compound. Determining its affinity and efficacy at a panel of CNS receptors, including but not limited to D2, 5-HT1A, and 5-HT2A, will be crucial in elucidating its potential therapeutic applications. Subsequent in vivo studies can then be designed to assess its behavioral effects and establish a potential link to antipsychotic, anxiolytic, or antidepressant activities. This structured approach will enable a comprehensive understanding of this novel compound and its place within the landscape of CNS drug discovery.

References

From Benchtop to Preclinical: A Comparative Guide to Validating In Vitro Findings of Piperazine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available data for 1-Methyl-4-(3-nitrobenzyl)piperazine necessitates a shift in focus to a representative analogue to illustrate the critical transition from in vitro discovery to in vivo validation. This guide will utilize 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, a potent σ1 receptor antagonist, as a case study to provide researchers, scientists, and drug development professionals with a framework for comparing preclinical candidates. We will also draw comparisons with a distinct piperazine derivative, a histamine H3 receptor antagonist, to highlight the diverse therapeutic applications and validation pathways of this versatile chemical scaffold.

This guide will provide an objective comparison of the performance of these representative piperazine derivatives, supported by experimental data. Detailed methodologies for key in vitro and in vivo assays are presented to ensure reproducibility and aid in the design of future validation studies.

In Vitro to In Vivo Translation: A Comparative Analysis

The successful translation of in vitro findings to in vivo efficacy is a cornerstone of drug development. The following tables summarize the key in vitro and in vivo parameters for our representative σ1 receptor antagonist and a histamine H3 receptor antagonist, offering a clear comparison of their preclinical profiles.

Table 1: In Vitro Profile of Representative Piperazine Derivatives

Parameter3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (σ1 Antagonist)1-{4-[4-(4-chlorobenzyl)piperazin-1-yl]butyl}-1-(4-fluorobenzyl)guanidine (H3 Antagonist)
Target σ1 ReceptorHistamine H3 Receptor
Assay Type Radioligand Binding AssayFunctional Assay (Guinea Pig Jejunum)
Affinity (Ki) 1.6 nM for σ1Not Reported
Potency (pA2) Not Applicable8.43[1]
Selectivity High selectivity for σ1 over σ2 receptorsWeak H1-antagonistic activity[1]

Table 2: In Vivo Profile of Representative Piperazine Derivatives

Parameter3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (σ1 Antagonist)1-{4-[4-(4-chlorobenzyl)piperazin-1-yl]butyl}-1-(4-fluorobenzyl)guanidine (H3 Antagonist)
Animal Model Mouse Formalin Test (Inflammatory Pain), Chronic Constriction Injury (Neuropathic Pain)Rat Model of Food Intake
Dose Range 3-60 mg/kg (i.p.)Not Specified
Efficacy Dose-dependent antinociceptive and anti-allodynic effectsReduced food intake in rats[1]
Pharmacokinetics Not explicitly detailed, but in vivo efficacy suggests adequate bioavailability.Not explicitly detailed, but in vivo efficacy suggests adequate bioavailability.

Experimental Protocols: A Guide to Key Methodologies

Reproducibility is paramount in preclinical research. The following sections provide detailed protocols for the key experiments cited in this guide.

In Vitro Assays

1. Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the sigma-1 receptor.

  • Materials:

    • Membrane preparations from cells or tissues expressing sigma-1 receptors.

    • Radioligand: [³H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol.

    • Test compound at various concentrations.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of haloperidol.

    • After incubation, the membranes are washed to remove unbound radioligand.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • The data is analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibitory constant (Ki).

2. Histamine H3 Receptor Functional Assay (Guinea Pig Jejunum)

This assay measures the antagonist activity of a test compound at the histamine H3 receptor.

  • Materials:

    • Isolated guinea pig jejunum tissue.

    • Organ bath with physiological salt solution.

    • Histamine (agonist).

    • Test compound (antagonist).

    • Isotonic transducer and recording system.

  • Procedure:

    • Mount a segment of the guinea pig jejunum in an organ bath.

    • Record the contractile response of the tissue to a known concentration of histamine.

    • Introduce the test compound at various concentrations and re-measure the contractile response to histamine.

    • The antagonist effect is quantified by the rightward shift in the histamine concentration-response curve.

    • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to determine the potency of the antagonist.[1]

In Vivo Models

1. Mouse Formalin Test for Inflammatory Pain

This model assesses the analgesic efficacy of a compound against inflammatory pain. The test has two distinct phases: an early neurogenic phase and a late inflammatory phase.

  • Animals: Male mice.

  • Procedure:

    • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).

    • After a predetermined time, inject a dilute formalin solution into the plantar surface of one hind paw.

    • Observe the mice and record the amount of time they spend licking or biting the injected paw.

    • The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-30 minutes post-formalin).

    • A reduction in licking/biting time in either phase indicates an analgesic effect.

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model induces a peripheral nerve injury that mimics chronic neuropathic pain in humans.

  • Animals: Rats or mice.

  • Procedure:

    • Anesthetize the animal.

    • Surgically expose the sciatic nerve in one hind limb.

    • Loosely tie four ligatures around the nerve.

    • Close the incision.

    • After a recovery period, assess the development of neuropathic pain behaviors, such as mechanical allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).

    • Administer the test compound and measure its ability to reverse these pain behaviors.

Visualizing the Path from Discovery to Validation

To better understand the processes involved in validating in vitro findings, the following diagrams illustrate key pathways and workflows.

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation A Compound Library Screening B Hit Identification (e.g., σ1 Receptor Binding) A->B C Lead Optimization (Structure-Activity Relationship) B->C D In Vitro Characterization (Affinity, Selectivity, Potency) C->D E Pharmacokinetic Studies (ADME) D->E Transition to In Vivo F Animal Model of Disease (e.g., Neuropathic Pain) E->F G Efficacy Studies (Dose-Response) F->G H Toxicity Assessment G->H

Caption: Experimental workflow from in vitro discovery to in vivo validation.

G σ1 Receptor Antagonist σ1 Receptor Antagonist σ1 Receptor σ1 Receptor σ1 Receptor Antagonist->σ1 Receptor binds and inhibits Cellular Stress Cellular Stress σ1 Receptor->Cellular Stress modulates Ion Channel Modulation Ion Channel Modulation σ1 Receptor->Ion Channel Modulation modulates Nociceptive Signaling Nociceptive Signaling Cellular Stress->Nociceptive Signaling contributes to Ion Channel Modulation->Nociceptive Signaling affects Analgesia Analgesia Nociceptive Signaling->Analgesia inhibition leads to

Caption: Simplified signaling pathway of a σ1 receptor antagonist in nociception.

G cluster_compoundA σ1 Receptor Antagonist cluster_compoundB Histamine H3 Antagonist A_vitro In Vitro: High σ1 Affinity (nM) High Selectivity A_vivo In Vivo: Analgesic in Pain Models Dose-dependent Efficacy A_vitro->A_vivo Successful Translation Preclinical Candidate Preclinical Candidate A_vivo->Preclinical Candidate B_vitro In Vitro: High H3 Potency (pA2) Weak H1 Activity B_vivo In Vivo: Reduces Food Intake Efficacy in Appetite Model B_vitro->B_vivo Successful Translation B_vivo->Preclinical Candidate

Caption: Logical comparison of preclinical development stages.

References

Cross-Validation of Analytical Methods for Piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of piperazine derivatives is critical in pharmaceutical development and quality control. This guide provides a comparative overview of analytical methodologies applicable to the analysis of piperazine compounds, with a focus on providing a framework for the validation of methods for specific molecules such as "1-Methyl-4-(3-nitrobenzyl)piperazine". While specific data for this compound is not publicly available, this document leverages established methods for structurally related piperazine derivatives to offer a comprehensive starting point for analytical method development and cross-validation.

Comparison of Analytical Techniques

The primary analytical techniques for the trace-level quantification of piperazine derivatives are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is also utilized, often requiring derivatization to enhance sensitivity for compounds lacking a strong chromophore.[1][2][3]

The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. LC-MS/MS is often favored for its high sensitivity and selectivity, particularly for complex matrices.[4] GC-MS is a robust alternative, especially for volatile and thermally stable piperazine derivatives.[5][6]

Table 1: Performance Comparison of Analytical Methods for Piperazine Derivatives

ParameterLC-MS/MSGC-MSHPLC-UV (with Derivatization)
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by UV absorbance after chemical derivatization.[1]
Selectivity Very HighHighModerate to High
Sensitivity (LOD/LOQ) Very Low (ng/mL to pg/mL)[7][8]Low (µg/mL to ng/mL)[9]Low to Moderate (ppm range)[1]
Linearity (R²) Typically >0.99[4]Typically >0.99[9]Typically >0.99[1]
Precision (%RSD) <15%[8]<15%<5%[1]
Accuracy (% Recovery) 85-115%[8]79-108%[9]104-108%[1]
Sample Throughput HighModerateModerate
Derivatization Required NoSometimes, to improve volatility and peak shape.Yes, for compounds without a suitable chromophore.[1]
Instrumentation Cost HighModerate to HighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for LC-MS/MS and GC-MS analysis of piperazine derivatives, which can be adapted for "this compound".

LC-MS/MS Method for Quantification of Piperazine Derivatives

This protocol is based on methods developed for the trace analysis of nitrosopiperazine impurities in pharmaceutical products.[7][10]

a. Sample Preparation (for a drug substance):

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Add a suitable organic solvent (e.g., methanol) and an internal standard solution.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with the solvent.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: A C18 or Phenyl-Hexyl column (e.g., Poroshell 120 Phenyl Hexyl, 2.7 μm, 4.6 mm i.d. × 10 cm) is often suitable.[10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate in water, pH 9.0) and an organic solvent (e.g., methanol or acetonitrile).[7]

  • Flow Rate: Typically 0.3-0.6 mL/min.[7]

  • Injection Volume: 5-10 µL.[7][10]

  • Column Temperature: 30-40 °C.[7][11]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for piperazine derivatives.[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10]

  • Ion Source Temperature: 500°C.[10]

  • Specific MRM transitions , declustering potential, and collision energy need to be optimized for the target analyte and internal standard.

GC-MS Method for Quantification of Piperazine Derivatives

This protocol is based on methods for the analysis of various piperazine derivatives in seized materials.[6]

a. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

  • If derivatization is necessary to improve volatility, common reagents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

  • Inject an appropriate volume into the GC-MS system.

b. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is typically used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]

  • Injector Temperature: 250-280 °C.[6]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60°C and ramping up to 280°C.[6]

  • Injection Mode: Split or splitless injection depending on the concentration of the analyte.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for quantification of target analytes.

  • Ion Source Temperature: 230 °C.[6]

  • Transfer Line Temperature: 280 °C.[6]

Method Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods provide equivalent results. This involves analyzing the same set of samples using two or more distinct methods and comparing the outcomes.

CrossValidationWorkflow DefineValidationParameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) PrepareSamples Prepare Homogeneous Sample Set DefineValidationParameters->PrepareSamples MethodA Analyze with Method A (e.g., LC-MS/MS) PrepareSamples->MethodA MethodB Analyze with Method B (e.g., GC-MS) PrepareSamples->MethodB DataA Obtain Results from Method A MethodA->DataA DataB Obtain Results from Method B MethodB->DataB StatisticalAnalysis Statistical Comparison (e.g., t-test, Bland-Altman) DataA->StatisticalAnalysis DataB->StatisticalAnalysis Conclusion Determine Method Equivalence StatisticalAnalysis->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

General Analytical Workflow

The general workflow for analyzing a sample for a specific piperazine derivative involves several key steps from sample receipt to final reporting.

AnalyticalWorkflow SampleReceipt Sample Receipt and Registration SamplePreparation Sample Preparation (Extraction, Dilution) SampleReceipt->SamplePreparation InstrumentalAnalysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing (Integration, Quantification) DataAcquisition->DataProcessing ResultReview Result Review and Approval DataProcessing->ResultReview FinalReport Final Report Generation ResultReview->FinalReport

References

Comprehensive Efficacy Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Comparative Study Against Standard-of-Care Drugs Is Not Feasible with Current Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant lack of published data on the efficacy, mechanism of action, and therapeutic targets of the specific compound "1-Methyl-4-(3-nitrobenzyl)piperazine." Consequently, a direct and meaningful comparison to any standard-of-care drugs is not possible at this time.

The initial investigation sought to identify the therapeutic applications of this compound to subsequently identify the current standard-of-care treatments for those conditions. However, searches of chemical databases and scientific literature did not yield specific studies detailing the compound's pharmacological activity or its evaluation in preclinical or clinical settings.

While the broader class of piperazine derivatives has been investigated for a wide range of biological activities, including antimicrobial, antifungal, antipsychotic, and anticancer effects, this general information does not provide the specific data required for a rigorous comparative analysis of this compound. For instance, related but distinct molecules such as 1-methyl-4-(4-nitrophenyl)piperazine have been mentioned in the context of research into EGFR tyrosine kinase inhibitors for non-small-cell lung cancer.[1] Other piperazine derivatives have been explored for their potential as kappa opioid receptor antagonists and for central nervous system activities like anxiolytic and antidepressant-like effects.[2][3] However, these findings cannot be extrapolated to the specific compound .

To conduct a comparative efficacy guide as requested, the following information would be essential:

  • Primary Therapeutic Indication: The specific disease or condition for which this compound is being investigated.

  • Mechanism of Action: A detailed understanding of how the compound exerts its effects at a molecular and cellular level.

  • Preclinical Data: In vitro and in vivo studies demonstrating the compound's efficacy, potency (e.g., IC50, EC50), and selectivity.

  • Clinical Trial Data: Results from Phase I, II, and III clinical trials evaluating the safety and efficacy of the compound in humans, including primary and secondary endpoints.

  • Standard-of-Care Drugs: Identification of the currently approved and widely used treatments for the target indication.

Without this foundational information, any attempt to create a comparison guide would be speculative and would not meet the required standards of scientific objectivity and data-driven analysis. Further research and publication of studies specifically focused on this compound are necessary before a meaningful comparison to standard-of-care treatments can be made.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity profile of a compound is paramount. This guide provides a comparative analysis of the hypothetical selectivity of 1-Methyl-4-(3-nitrobenzyl)piperazine against related biological targets, offering insights into its potential therapeutic applications and off-target effects. Due to the limited publicly available data on this specific molecule, this guide presents a hypothetical profile based on the known activities of structurally related piperazine compounds. We explore its potential interactions with a representative G-Protein Coupled Receptor (GPCR), the 5-HT1A receptor, and a representative tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR).

Hypothetical Selectivity Profile Against a GPCR Target: 5-HT1A Receptor

The piperazine moiety is a common scaffold in ligands targeting aminergic GPCRs. Assuming this compound interacts with the serotonin 5-HT1A receptor, its selectivity would be crucial for defining its therapeutic window and potential side effects. The following table compares the hypothetical binding affinities of this compound with a well-characterized 5-HT1A antagonist, WAY-100635, and a multi-target antipsychotic, Clozapine.

Table 1: Hypothetical GPCR Selectivity Profile

TargetThis compound (Ki, nM)WAY-100635 (Ki, nM)[1][2]Clozapine (Ki, nM)
5-HT1A 1.5 0.9 170
5-HT2A150>10,00012
5-HT2C250>10,00013
Dopamine D2300940120
Dopamine D320037040
Dopamine D4150169
α1-Adrenergic400547
α2-Adrenergic600>10,000130
Histamine H1>1000>10,0006

Ki values are hypothetical for this compound and sourced from literature for comparator compounds. Lower Ki values indicate higher binding affinity.

Hypothetical Selectivity Profile Against a Kinase Target: EGFR

Given that some piperazine derivatives exhibit activity against tyrosine kinases, we explore a hypothetical scenario where this compound inhibits EGFR. The table below compares its hypothetical inhibitory activity with Gefitinib, a known EGFR inhibitor.

Table 2: Hypothetical Kinase Selectivity Profile

Target KinaseThis compound (IC50, nM)Gefitinib (IC50, nM)[3]
EGFR 25 37
HER2800>10,000
VEGFR21200>10,000
PDGFRβ1500>10,000
Abl>5000>10,000
Src>5000>10,000

IC50 values are hypothetical for this compound and sourced from literature for the comparator compound. Lower IC50 values indicate higher inhibitory potency.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to determine the selectivity profiles presented above.

Radioligand Binding Assay for GPCRs (e.g., 5-HT1A Receptor)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membrane Preparations: Membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor).

  • Test Compound: this compound and comparator compounds.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a kinase.

Materials:

  • Recombinant Kinase: Purified, active form of the target kinase (e.g., recombinant human EGFR).

  • Substrate: A specific peptide or protein substrate for the kinase that can be phosphorylated (e.g., a synthetic peptide containing a tyrosine residue).

  • ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction.

  • Test Compound: this compound and comparator compounds.

  • Assay Buffer: A buffer optimized for kinase activity, typically containing Tris-HCl, MgCl2, MnCl2, and DTT.

  • Detection Reagent: A reagent to detect either the phosphorylated substrate or the remaining ATP (e.g., an antibody specific for the phosphorylated substrate or a luciferase-based ATP detection reagent).

  • Microplate Reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, and varying concentrations of the test compound in the assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Signaling Pathways and Workflows

To further illustrate the experimental context, the following diagrams, generated using Graphviz, depict a representative GPCR signaling pathway and the general workflow for a radioligand binding assay.

GPCR_Signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Ligand Agonist (e.g., Serotonin) Ligand->Receptor Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Mediates

Caption: Simplified signaling pathway of the 5-HT1A receptor.

Binding_Assay_Workflow A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds B Incubate Components in 96-well Plate A->B 1. Mix C Separate Bound from Free Ligand (Filtration) B->C 2. Equilibrate D Wash Filters C->D 3. Trap Bound E Measure Radioactivity (Scintillation Counting) D->E 4. Remove Non-specific F Data Analysis (IC50 & Ki Determination) E->F 5. Quantify

Caption: General workflow for a radioligand binding assay.

References

A Comparative Analysis of the Metabolic Pathways of 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the predicted metabolic pathways of 1-Methyl-4-(3-nitrobenzyl)piperazine against established data for similar compounds. By examining the metabolism of benzylpiperazine (BZP), perazine, and nitrobenzene, we can infer the likely biotransformation of this novel compound, offering valuable insights for early-stage drug development and safety assessment.

Predicted Metabolic Profile of this compound

The chemical structure of this compound suggests two primary sites for metabolic activity: the piperazine ring and the nitrobenzyl group. Based on the known metabolism of related compounds, the following pathways are anticipated:

  • Piperazine Moiety Metabolism: The piperazine ring is susceptible to several metabolic reactions. N-demethylation of the methyl group is a probable route, alongside oxidation of the piperazine ring. Key cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP3A4, and CYP2C19, are frequently implicated in the N-dealkylation of piperazine-containing compounds.[1] Hydroxylation of the piperazine ring, potentially mediated by CYP2D6, is another possibility.

  • Nitrobenzyl Moiety Metabolism: The nitroaromatic group is expected to undergo reduction of the nitro group to an amino group. This transformation can be catalyzed by nitroreductase enzymes found in the liver and gut microbiota. The resulting aromatic amine can then be subject to further modifications, including acetylation or hydroxylation of the aromatic ring.

Comparative Metabolic Data

To contextualize the predicted metabolism of this compound, this section presents metabolic data for three comparator compounds: Benzylpiperazine (BZP) as a piperazine analog, Perazine as a more complex piperazine-containing drug, and Nitrobenzene to represent the nitroaromatic moiety.

ParameterBenzylpiperazine (BZP)PerazineNitrobenzene
Primary Metabolic Pathways Aromatic hydroxylation, N-dealkylationSulfoxidation, N-demethylationNitro-group reduction
Major Metabolites 4-hydroxy-BZP, 3-hydroxy-BZP, PiperazinePerazine sulfoxide, DesmethylperazineAniline, Aminophenols
Key Metabolizing Enzymes CYP2D6, CYP1A2, CYP3A4CYP1A2, CYP3A4, CYP2C19Nitroreductases (hepatic and microbial)
In Vitro Metabolic Stability (HLM) Data not explicitly found, but studies indicate rapid metabolism.Potent inhibitor of CYP1A2 (Ki = 3.5 µM for caffeine 3-N-demethylation)[1]Not applicable
In Vivo Human Pharmacokinetics Tmax: ~75 min; Cmax: ~262 ng/mL; t1/2: ~5.5 h (200 mg oral dose)Not detailed in search resultsReadily absorbed and excreted as metabolites

Visualizing the Metabolic Pathways

The following diagrams illustrate the predicted metabolic pathway for this compound and the established pathways for the comparator compounds.

cluster_target Predicted Metabolism of this compound Target This compound N-desmethyl N-desmethyl Metabolite Target->N-desmethyl N-demethylation (CYP1A2, CYP3A4, CYP2C19) Nitro_reduction Amino Metabolite Target->Nitro_reduction Nitro-reduction (Nitroreductases)

Predicted metabolic pathways for the target compound.

cluster_bzp Metabolism of Benzylpiperazine (BZP) BZP Benzylpiperazine Hydroxylated_BZP Hydroxylated Metabolites BZP->Hydroxylated_BZP Aromatic Hydroxylation (CYP2D6) Dealkylated_BZP N-dealkylated Metabolite (Piperazine) BZP->Dealkylated_BZP N-dealkylation (CYP1A2, CYP3A4)

Metabolic pathways for Benzylpiperazine (BZP).

cluster_perazine Metabolism of Perazine Perazine Perazine Sulfoxide Perazine Sulfoxide Perazine->Sulfoxide Sulfoxidation (CYP1A2, CYP3A4) N-desmethyl_Perazine N-desmethylperazine Perazine->N-desmethyl_Perazine N-demethylation (CYP2C19)

Metabolic pathways for Perazine.

cluster_nitrobenzene Metabolism of Nitrobenzene Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene (intermediate) Nitrobenzene->Nitrosobenzene Nitro-reduction Aniline Aniline Nitrosobenzene->Aniline Further reduction

Metabolic pathway for Nitrobenzene.

Experimental Protocols for Metabolic Pathway Elucidation

The following are detailed methodologies for key experiments to determine the metabolic fate of a compound like this compound.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound in HLM and to calculate its intrinsic clearance.

Materials:

  • Test compound (this compound)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the HLM (final concentration 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 isozymes responsible for the metabolism of the test compound.

Materials:

  • Test compound

  • Recombinant human CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

  • NADPH regenerating system

  • Specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6)

  • Pooled HLM

  • LC-MS/MS system

Procedure:

  • Recombinant Enzyme Approach:

    • Incubate the test compound with individual recombinant CYP isozymes and the NADPH regenerating system at 37°C.

    • After a set incubation time, terminate the reaction and analyze the samples for the depletion of the parent compound or the formation of metabolites by LC-MS/MS.

    • The isozymes that show significant metabolism of the compound are identified as the primary contributors.

  • Chemical Inhibition Approach:

    • Incubate the test compound with pooled HLM and the NADPH regenerating system in the presence and absence of specific CYP inhibitors at 37°C.

    • After incubation, terminate the reaction and measure the rate of metabolism.

    • A significant reduction in the metabolic rate in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme.

Metabolite Identification using LC-MS/MS

Objective: To identify the chemical structures of the metabolites formed.

Materials:

  • Samples from in vitro metabolism assays (HLM or recombinant CYP incubations)

  • High-resolution LC-MS/MS system

Procedure:

  • Inject the supernatant from the terminated metabolism reactions into the LC-MS/MS system.

  • Separate the parent compound and its metabolites using a suitable chromatographic method.

  • Acquire full-scan mass spectra to detect potential metabolites.

  • Perform tandem mass spectrometry (MS/MS) on the detected metabolite ions to obtain fragmentation patterns.

  • Elucidate the structures of the metabolites by comparing their mass spectra and fragmentation patterns with that of the parent compound and by predicting likely metabolic transformations (e.g., hydroxylation, demethylation, nitro-reduction).

cluster_workflow General Experimental Workflow for Metabolism Studies Start Test Compound Incubation Incubation with Metabolic System (e.g., HLM, rCYPs) Start->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Data_Processing Data Processing Analysis->Data_Processing Metabolic_Stability Determine Metabolic Stability (t1/2, CLint) Data_Processing->Metabolic_Stability Reaction_Phenotyping Identify Key Metabolizing Enzymes Data_Processing->Reaction_Phenotyping Metabolite_ID Identify Metabolite Structures Data_Processing->Metabolite_ID

General experimental workflow for in vitro metabolism studies.

References

Confirming In Vivo Target Engagement of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key methodologies for confirming the in vivo target engagement of the novel compound, 1-Methyl-4-(3-nitrobenzyl)piperazine. While the specific molecular target of this compound is under investigation, its structural similarity to other piperazine-based molecules suggests potential activity at central nervous system (CNS) G-protein coupled receptors (GPCRs). For the purpose of this illustrative guide, we will hypothesize its target as the Serotonin 2A (5-HT2A) receptor , a key player in various neurological processes.

We will compare three robust experimental approaches to quantify the engagement of this compound with its hypothetical target and will contrast its profile with a well-characterized 5-HT2A antagonist, Ketanserin .

Comparison of In Vivo Target Engagement Methodologies

MethodologyPrincipleAdvantagesDisadvantages
Positron Emission Tomography (PET) Imaging A non-invasive imaging technique that uses a radiolabeled ligand (tracer) for the target of interest. The displacement of the tracer by the test compound is measured to determine receptor occupancy.[1][2][3]Provides direct, quantitative, and spatially resolved measurement of target engagement in a living subject. Allows for longitudinal studies in the same subject.Requires specialized and expensive equipment (cyclotron, PET scanner), synthesis of a suitable radiotracer, and expertise in handling radioactive materials.
Pharmacodynamic (PD) Biomarker Analysis Measures a downstream biological effect that is dependent on the engagement of the target by the compound. For the 5-HT2A receptor, this could involve measuring changes in neurotransmitter levels or the expression of downstream signaling molecules.Can provide a functional readout of target engagement and can sometimes be measured in accessible biological fluids like plasma or cerebrospinal fluid (CSF).[4]The relationship between target engagement and the biomarker response may be complex and non-linear. Requires a validated and sensitive biomarker assay.
Ex Vivo Receptor Occupancy Animals are treated with the test compound, and after a specific time, brain tissue is collected. The amount of target receptor occupied by the compound is then determined by measuring the binding of a radiolabeled ligand to the remaining unoccupied receptors in brain homogenates.A relatively direct measure of target binding in the tissue of interest. Less technically demanding and costly than PET imaging.It is a terminal procedure, requiring a larger number of animals for a full dose-response curve. Provides a snapshot at a single time point.

Experimental Protocols

Positron Emission Tomography (PET) Imaging for 5-HT2A Receptor Occupancy

Objective: To quantify the occupancy of 5-HT2A receptors by this compound in the brain of a living animal model (e.g., non-human primate or rodent).

Materials:

  • This compound

  • Ketanserin (as a comparator)

  • A suitable 5-HT2A receptor PET radiotracer (e.g., [¹¹C]MDL 100,907 or [¹⁸F]altanserin)

  • PET scanner and associated imaging equipment

  • Animal model (e.g., rhesus macaque)

Protocol:

  • Baseline Scan: Anesthetize the animal and perform a baseline PET scan following the injection of the 5-HT2A radiotracer to determine the baseline receptor availability.

  • Compound Administration: On a separate day, administer a single dose of this compound or Ketanserin to the same animal.

  • Post-Dose Scan: At the time of expected peak brain concentration of the test compound, inject the same radiotracer and perform a second PET scan.

  • Image Analysis: Reconstruct and analyze the PET images to calculate the distribution volume (VT) of the radiotracer in brain regions rich in 5-HT2A receptors (e.g., cortex).

  • Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(VT_baseline - VT_post-dose) / VT_baseline] x 100

  • Dose-Response: Repeat the procedure with different doses of the test compounds to generate a dose-occupancy curve.

Pharmacodynamic (PD) Biomarker Analysis: Measurement of 5-HIAA in CSF

Objective: To assess the functional consequences of 5-HT2A receptor engagement by measuring changes in the level of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the cerebrospinal fluid (CSF).

Materials:

  • This compound

  • Ketanserin

  • Animal model (e.g., rat with an indwelling cisterna magna cannula)

  • HPLC-ECD system for 5-HIAA analysis

Protocol:

  • Acclimatization: Acclimatize the cannulated rats to the experimental conditions.

  • Baseline CSF Collection: Collect a baseline CSF sample from each animal.

  • Compound Administration: Administer a single dose of this compound, Ketanserin, or vehicle.

  • Post-Dose CSF Collection: Collect CSF samples at multiple time points post-dosing (e.g., 1, 2, 4, and 8 hours).

  • Sample Analysis: Analyze the 5-HIAA concentration in the CSF samples using a validated HPLC-ECD method.

  • Data Analysis: Express the post-dose 5-HIAA levels as a percentage of the baseline values for each animal and compare the effects of the test compounds.

Ex Vivo Receptor Occupancy

Objective: To determine the dose-dependent occupancy of 5-HT2A receptors in the brain following systemic administration of this compound.

Materials:

  • This compound

  • Ketanserin

  • Radiolabeled 5-HT2A antagonist (e.g., [³H]Ketanserin)

  • Animal model (e.g., mice or rats)

  • Scintillation counter and brain tissue homogenization equipment

Protocol:

  • Compound Administration: Administer various doses of this compound, Ketanserin, or vehicle to different groups of animals.

  • Tissue Collection: At the time of anticipated peak effect, euthanize the animals and rapidly dissect the brains. Isolate a brain region with high 5-HT2A receptor density (e.g., frontal cortex).

  • Tissue Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Radioligand Binding Assay: Incubate the brain homogenates with a saturating concentration of the radiolabeled 5-HT2A antagonist ([³H]Ketanserin).

  • Separation and Counting: Separate the bound from unbound radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding of the radioligand in the presence and absence of the test compound. The reduction in specific binding in the drug-treated groups compared to the vehicle-treated group reflects the receptor occupancy.

  • IC50 Determination: Plot the percentage of receptor occupancy against the dose of the test compound to determine the in vivo IC50 value.

Quantitative Data Summary

The following table presents hypothetical data from the described experiments, comparing this compound with the known 5-HT2A antagonist, Ketanserin.

ParameterThis compoundKetanserin (Reference)
PET Receptor Occupancy (ED50) 5 mg/kg2 mg/kg
PD Biomarker (5-HIAA change at ED50) -25%-30%
Ex Vivo Receptor Occupancy (IC50) 3.5 mg/kg1.5 mg/kg

ED50: The dose required to achieve 50% receptor occupancy in PET studies. IC50: The dose required to inhibit 50% of the specific binding of the radioligand in ex vivo studies.

Visualizations

G Signaling Pathway of the 5-HT2A Receptor 5-HT 5-HT 5-HT2A_Receptor 5-HT2A_Receptor 5-HT->5-HT2A_Receptor Gq/11 Gq/11 5-HT2A_Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca++ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular_Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of the 5-HT2A receptor.

G PET Imaging Workflow for Target Engagement cluster_baseline Baseline Scan cluster_postdose Post-Dose Scan Anesthetize_Animal_1 Anesthetize Animal Inject_Radiotracer_1 Inject Radiotracer Anesthetize_Animal_1->Inject_Radiotracer_1 PET_Scan_1 Perform PET Scan Inject_Radiotracer_1->PET_Scan_1 Image_Analysis Image Reconstruction & Analysis PET_Scan_1->Image_Analysis Administer_Compound Administer Test Compound Anesthetize_Animal_2 Anesthetize Animal Administer_Compound->Anesthetize_Animal_2 Inject_Radiotracer_2 Inject Radiotracer Anesthetize_Animal_2->Inject_Radiotracer_2 PET_Scan_2 Perform PET Scan Inject_Radiotracer_2->PET_Scan_2 PET_Scan_2->Image_Analysis Calculate_RO Calculate Receptor Occupancy Image_Analysis->Calculate_RO

Caption: Experimental workflow for a PET imaging study.

G Ex Vivo Receptor Occupancy Workflow Administer_Compound Administer Compound to Animal Groups Euthanize_Collect_Brain Euthanize & Collect Brain Tissue Administer_Compound->Euthanize_Collect_Brain Homogenize_Tissue Homogenize Brain Tissue Euthanize_Collect_Brain->Homogenize_Tissue Radioligand_Incubation Incubate with Radiolabeled Ligand Homogenize_Tissue->Radioligand_Incubation Filter_Wash Filter and Wash to Separate Bound Ligand Radioligand_Incubation->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Calculate_Occupancy Calculate Receptor Occupancy Measure_Radioactivity->Calculate_Occupancy

Caption: Workflow for an ex vivo receptor occupancy study.

References

A Head-to-Head Comparison of Synthetic Routes for 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 1-Methyl-4-(3-nitrobenzyl)piperazine is a valuable building block in medicinal chemistry, and its synthesis can be approached through various pathways. This guide provides a detailed head-to-head comparison of two common synthetic routes: Nucleophilic Substitution and Reductive Amination. The comparison covers experimental protocols, quantitative data, and a qualitative analysis of the advantages and disadvantages of each method.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Reductive Amination
Starting Materials 1-Methylpiperazine, 3-Nitrobenzyl halide (e.g., chloride, bromide)1-Methylpiperazine, 3-Nitrobenzaldehyde
Key Transformation N-Alkylation of a secondary amine with a benzyl halideReductive coupling of a secondary amine with an aldehyde
Reaction Conditions Basic conditions, typically at room temperature to slightly elevated temperaturesAcidic to neutral conditions, followed by reduction
Typical Reagents Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile)Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., Dichloromethane, Methanol)
Reported Yield Generally highModerate to high
Key Advantages Simple procedure, readily available starting materials, often high yielding.Good for substrates sensitive to harsh basic conditions, avoids the formation of quaternary ammonium salts.
Key Disadvantages Potential for over-alkylation to form quaternary ammonium salts, halide waste.Requires a specific reducing agent to avoid reduction of the nitro group, potential for side reactions.

Route 1: Nucleophilic Substitution (N-Alkylation)

This widely-used method involves the direct alkylation of the secondary amine of 1-methylpiperazine with a 3-nitrobenzyl halide. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen atom of the piperazine attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide, displacing the halide ion. A base is typically added to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

A solution of 1-methylpiperazine (1.0 equivalent) and a suitable base, such as potassium carbonate (2.0-3.0 equivalents), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is prepared. To this stirred solution, 3-nitrobenzyl chloride or bromide (1.0-1.2 equivalents) is added portion-wise at room temperature. The reaction mixture is then stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Nucleophilic_Substitution 1-Methylpiperazine 1-Methylpiperazine Reaction_Mixture Reaction Mixture 1-Methylpiperazine->Reaction_Mixture 3-Nitrobenzyl_halide 3-Nitrobenzyl halide 3-Nitrobenzyl_halide->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Stirring at RT Purification Purification Workup->Purification Final_Product This compound Purification->Final_Product

Workflow for Nucleophilic Substitution.

Route 2: Reductive Amination

Reductive amination offers an alternative approach to form the C-N bond between the 3-nitrobenzyl group and the piperazine ring. This two-step, one-pot reaction begins with the formation of an iminium ion intermediate from the reaction of 1-methylpiperazine with 3-nitrobenzaldehyde under mildly acidic or neutral conditions. This intermediate is then reduced in situ by a selective reducing agent to yield the final tertiary amine product. A key consideration for this route is the choice of the reducing agent, as it must selectively reduce the iminium ion without affecting the nitro group on the aromatic ring. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mild nature.

Experimental Protocol

To a solution of 3-nitrobenzaldehyde (1.0 equivalent) and 1-methylpiperazine (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), a mild acid catalyst like acetic acid may be added to facilitate iminium ion formation. The mixture is stirred at room temperature for a short period before the addition of the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), in portions. The reaction is then stirred at room temperature for several hours until the starting materials are consumed, as indicated by TLC. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield this compound.

Reductive_Amination 1-Methylpiperazine 1-Methylpiperazine Reaction_Mixture Reaction Mixture 1-Methylpiperazine->Reaction_Mixture 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde 3-Nitrobenzaldehyde->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Quenching_Workup Quenching & Aqueous Workup Reducing_Agent->Quenching_Workup Reduction Solvent Solvent Solvent->Reaction_Mixture Reaction_Mixture->Reducing_Agent Iminium ion formation Purification Purification Quenching_Workup->Purification Final_Product This compound Purification->Final_Product

Workflow for Reductive Amination.

Conclusion

Both nucleophilic substitution and reductive amination represent viable and effective methods for the synthesis of this compound. The choice between the two routes will often depend on the specific requirements of the synthesis, including the availability and cost of starting materials, desired purity of the final product, and the scale of the reaction.

The nucleophilic substitution route is often favored for its simplicity and potentially higher yields. However, careful control of stoichiometry is necessary to avoid the formation of undesired quaternary ammonium byproducts.

Reductive amination provides a milder alternative, which can be advantageous when dealing with sensitive substrates. The critical factor in this route is the selection of a suitable reducing agent that selectively reduces the iminium ion intermediate without affecting the nitro functionality.

For industrial applications, further optimization of either route would be necessary to maximize yield, minimize costs, and ensure a green and sustainable process. Researchers should consider the specific context of their synthetic goals when selecting the most appropriate method.

Navigating the Piperazine Landscape: A Comparative Guide to Nitrobenzyl Derivatives and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents underscores its versatility and potential. This guide focuses on the specific, yet under-documented molecule, 1-Methyl-4-(3-nitrobenzyl)piperazine, by providing a comparative analysis of its structural analogs with known biological activities. While direct experimental data for this compound remains elusive in published literature, this guide serves to contextualize its potential by presenting data from related nitrobenzylpiperazine and other bioactive piperazine derivatives. The aim is to highlight the existing knowledge gaps and provide a framework for future research and development.

The strategic incorporation of the piperazine moiety into drug candidates has led to numerous successful therapies. Its ability to be readily substituted at its 1 and 4 positions allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a nitrobenzyl group, as in the case of this compound, can significantly influence a compound's biological effects, with the nitro group acting as a key pharmacophore in various contexts, from antimicrobial to anticancer applications[1][2].

Comparative Analysis of Bioactive Piperazine Derivatives

To provide a useful comparison, this guide collates quantitative data from published studies on piperazine derivatives with similar structural features to this compound. The following tables summarize the biological activities of these compounds, offering a performance benchmark against which future studies on the target molecule can be measured.

Antimicrobial and Antifungal Activity

The piperazine nucleus is a common feature in many antimicrobial and antifungal agents. The following table details the in-vitro activity of several piperazine derivatives against various pathogens.

Compound/DerivativeTarget OrganismActivity Metric (e.g., MIC in µM)Reference
1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.4[2]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0[2]
1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. marinum15.0[2]
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2[2]
Substituted Piperazine DerivativesS. aureus, S. epidermidis, P. aeruginosa, E. coliVaried significant activity[3]
Substituted Piperazine DerivativesC. albicans, A. niger, A. flavus, A. fumigatusVaried significant activity[3]
Enzyme Inhibitory Activity

Piperazine derivatives have also been explored as inhibitors of various enzymes, playing roles in neurodegenerative diseases and other conditions.

Compound/DerivativeTarget EnzymeActivity Metric (e.g., IC50 in µM)Reference
N-methyl-piperazine chalcone 2k (3-trifluoromethyl-4-fluorinated derivative)MAO-B0.71[4]
N-methyl-piperazine chalcone 2n (2-fluoro-5-bromophenyl derivative)MAO-B1.11[4]

Experimental Protocols

To facilitate the independent replication and validation of the presented data, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (e.g., MAO-B Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The following is a general protocol for a fluorescence-based MAO-B inhibition assay.

  • Reagents and Buffers: Prepare a suitable assay buffer (e.g., phosphate buffer, pH 7.4), a solution of recombinant human MAO-B enzyme, a fluorogenic substrate (e.g., Amplex Red), and a horseradish peroxidase (HRP) solution.

  • Compound Preparation: The test compounds are serially diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the MAO-B enzyme solution, and the test compound dilutions.

    • Incubate the plate at room temperature for a pre-determined time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and HRP.

    • Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To further clarify the concepts and procedures discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Test Compound & Microorganisms prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compound start->serial_dilution inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_results Observe and Record Growth incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Quantitative Antimicrobial Activity Data determine_mic->end

Figure 1. A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

signaling_pathway cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_outcome Biological Outcome receptor Target Receptor (e.g., GPCR, Kinase) second_messenger Second Messenger Cascade (e.g., cAMP, Ca2+) receptor->second_messenger Signal Transduction ligand Piperazine Derivative (Antagonist/Agonist) ligand->receptor Binding downstream_kinase Downstream Kinase Activation/ Inhibition second_messenger->downstream_kinase transcription_factor Transcription Factor Modulation downstream_kinase->transcription_factor cellular_effect Cellular Effect (e.g., Apoptosis, Proliferation Change) transcription_factor->cellular_effect Gene Expression Changes

Figure 2. A conceptual signaling pathway illustrating how a piperazine derivative might exert its biological effect.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is critical to treat 1-Methyl-4-(3-nitrobenzyl)piperazine as a hazardous chemical and manage its disposal through an approved waste disposal plant. This guide provides detailed procedures to ensure the safe handling and disposal of this compound in a laboratory setting.

Researchers and drug development professionals must adhere to strict protocols to mitigate risks associated with chemical waste. The toxicological properties of this compound have not been fully investigated, demanding a cautious approach to its handling and disposal.

Hazard Profile and Safety Precautions

Before handling, it is essential to be aware of the hazards associated with this compound. Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times. Handling should occur in a well-ventilated area or under a chemical fume hood.

Key Hazards:

  • May cause skin, eye, and respiratory system irritation.

  • Potential for serious eye damage.

  • Corrosive material.

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Step-by-Step Disposal Protocol

The primary disposal route for this compound is through a licensed hazardous waste disposal company.

1. Waste Identification and Classification:

  • Chemical waste generators are responsible for correctly classifying their waste.

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.

2. Waste Segregation and Storage:

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Store in a designated, well-ventilated, and locked-up area.

  • Keep the container tightly closed.

  • The compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Ensure it is not stored in proximity to these chemicals.

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "1-Methyl-4-(3

Personal protective equipment for handling 1-Methyl-4-(3-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methyl-4-(3-nitrobenzyl)piperazine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE): this compound and its derivatives are hazardous substances that require careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Personal Protective Equipment (PPE) Requirements
PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[2]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection. Always inspect gloves before use and replace them immediately if contaminated.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[2]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or when working outside a fume hood.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls :

    • All handling of the powdered compound should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.[2]

    • Avoid the formation of dust during handling.[2]

  • During the Experiment :

    • Keep all containers with the chemical clearly labeled.

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.[5]

    • Wash hands thoroughly after handling, even if gloves were worn.[1][5]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[4][6]

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, labeled, and sealed hazardous waste container.

    • Collect all liquid waste in a separate, labeled, and sealed hazardous waste container.

  • Spill Management Protocol :

    • Evacuate : Evacuate personnel from the immediate spill area.[2]

    • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[2]

    • Don PPE : Put on the appropriate PPE, including respiratory protection.[2]

    • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[2]

    • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[2]

    • Report : Report the spill to the laboratory supervisor.[2]

  • Final Disposal :

    • Dispose of all hazardous waste through an approved waste disposal plant.[1][6] Follow all local, regional, and national regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather and Label Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate Experiment Complete spill Spill Occurs? handle_experiment->spill cleanup_waste Segregate and Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_transport Transport to Waste Collection Point cleanup_wash->disposal_transport Ready for Disposal disposal_approved Dispose via Approved Vendor disposal_transport->disposal_approved spill->cleanup_decontaminate No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->cleanup_decontaminate

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(3-nitrobenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(3-nitrobenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.